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  • Product: (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
  • CAS: 2137145-59-4

Core Science & Biosynthesis

Foundational

A Technical Guide to (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the chemical structure, stereochemistry, and synthesis of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the chemical structure, stereochemistry, and synthesis of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, a chiral heterocyclic compound belonging to the hydantoin class. The unique structural features of this molecule, namely the quaternary stereocenter at the C5 position bearing both a methyl and a cyclopropyl group, make it a person of interest in medicinal chemistry and drug discovery. The incorporation of a cyclopropyl ring is a known strategy to enhance metabolic stability and binding affinity in drug candidates.[1][2]

Molecular Structure and Stereochemical Analysis

(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, commonly known as hydantoin. The core of the molecule is a five-membered ring containing two nitrogen atoms and two carbonyl groups. The key feature of this compound is the chiral center at the C5 position, which is substituted with a methyl group and a cyclopropyl group. The "(5R)" designation specifies the absolute configuration at this stereocenter.

The presence of the cyclopropyl moiety introduces significant conformational rigidity and unique electronic properties due to its inherent ring strain.[1] This can influence the molecule's interaction with biological targets. The methyl group provides steric bulk and lipophilicity. The overall three-dimensional shape and electrostatic potential of the molecule are critical for its potential biological activity.

chemical_structure cluster_0 (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione C5 C5 N1 N1 C5->N1 CH3 CH3 C5->CH3 Cyclopropyl C5->Cyclopropyl (R) C2 C2 N1->C2 N3 N3 C2->N3 O_C2 O C2->O_C2 C4 C4 N3->C4 C4->C5 O_C4 O C4->O_C4

Caption: Molecular structure of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione.

Synthesis and Stereochemical Control

The synthesis of 5,5-disubstituted hydantoins is classically achieved through the Bucherer-Bergs reaction.[3][4][5] This multicomponent reaction involves the treatment of a ketone with potassium cyanide and ammonium carbonate to yield the corresponding hydantoin.[5] For the synthesis of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, the starting material would be cyclopropyl methyl ketone.

However, the standard Bucherer-Bergs reaction is not stereoselective and would produce a racemic mixture of (5R)- and (5S)-enantiomers. To obtain the desired (5R)-enantiomer, a stereoselective synthesis or a chiral resolution of the racemic mixture is necessary.

2.1. Stereoselective Synthesis

Several strategies for the enantioselective synthesis of 5,5-disubstituted hydantoins have been developed. One approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. Another modern approach utilizes organocatalysis, where a chiral catalyst promotes the formation of one enantiomer over the other.[6]

2.2. Chiral Resolution

Alternatively, the racemic mixture of 5-cyclopropyl-5-methylimidazolidine-2,4-dione can be separated into its individual enantiomers through chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose.[7][8][9] The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation.[7][8]

synthesis_workflow Start Cyclopropyl methyl ketone Reagents KCN, (NH4)2CO3 (Bucherer-Bergs Reaction) Start->Reagents Racemate Racemic (5R/S)-5-cyclopropyl- 5-methylimidazolidine-2,4-dione Reagents->Racemate Resolution Chiral HPLC Racemate->Resolution Product_R (5R)-enantiomer Resolution->Product_R Separation Product_S (5S)-enantiomer Resolution->Product_S

Caption: General workflow for the synthesis and resolution of the target compound.

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione would rely on a combination of spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the cyclopropyl protons, and the N-H protons of the hydantoin ring. The chemical shifts and coupling patterns of the cyclopropyl protons would be characteristic. The N-H protons may appear as broad signals due to chemical exchange.[10]

  • ¹³C NMR: The carbon NMR spectrum would show signals for the two carbonyl carbons, the quaternary C5 carbon, the methyl carbon, and the carbons of the cyclopropyl ring. The chemical shift of the C5 carbon would be in the typical range for a quaternary carbon in a hydantoin ring.[11]

Table 1: Predicted NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2=O-155-158
C4=O-175-178
C5-60-65
CH₃Singlet, ~1.520-25
Cyclopropyl-CH₂Multiplet, 0.2-0.85-15
Cyclopropyl-CHMultiplet, 0.8-1.215-20
N1-HBroad singlet, 8.0-9.0-
N3-HBroad singlet, 10.0-11.0-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

3.2. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The exact mass obtained from high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

3.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=O stretching vibrations of the two carbonyl groups (around 1700-1780 cm⁻¹).[12]

3.4. Chiral Analysis

To confirm the enantiomeric purity of the (5R)-enantiomer, chiral HPLC or chiral capillary electrophoresis would be employed. The use of a chiral solvating agent in NMR spectroscopy can also be used to determine the enantiomeric excess.[13]

Potential Applications in Drug Discovery

The hydantoin scaffold is a well-established privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety, such as phenytoin (anticonvulsant) and nilutamide (antiandrogen).[14][15] The unique combination of a methyl and a cyclopropyl group at the C5 position of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione makes it an interesting candidate for screening in various therapeutic areas. The cyclopropyl group, in particular, is known to improve metabolic stability and can act as a conformational constraint, potentially leading to higher binding affinity and selectivity for biological targets.[1][2]

Experimental Protocols

5.1. Protocol: Synthesis of Racemic 5-cyclopropyl-5-methylimidazolidine-2,4-dione (Bucherer-Bergs Reaction)

Materials:

  • Cyclopropyl methyl ketone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve cyclopropyl methyl ketone (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add potassium cyanide (2.0 eq) and ammonium carbonate (2.0 eq) to the solution. Caution: KCN is highly toxic. Handle with appropriate safety precautions.

  • Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 4-6 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the mixture with concentrated HCl to a pH of approximately 1-2 to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure racemic hydantoin.[4]

5.2. Protocol: Chiral Resolution by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Procedure:

  • Dissolve the racemic 5-cyclopropyl-5-methylimidazolidine-2,4-dione in the mobile phase.

  • Optimize the mobile phase composition (e.g., a mixture of n-hexane and isopropanol) to achieve baseline separation of the enantiomers.

  • Inject the sample onto the chiral column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Collect the fractions corresponding to each enantiomer.

  • Combine the fractions of the desired (5R)-enantiomer and remove the solvent under reduced pressure.

  • Confirm the enantiomeric purity of the isolated (5R)-enantiomer using the same chiral HPLC method.

References

  • Bucherer–Bergs reaction - Wikipedia. [Link]

  • Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template - PubMed. [Link]

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. [Link]

  • Bucherer-Bergs Reaction Mechanism | Organic Chemistry - YouTube. [Link]

  • Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. [Link]

  • Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC. [Link]

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. [Link]

  • 5,5-Disubstituted hydantoins: syntheses and anti-HIV activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases - MDPI. [Link]

  • Simple Preparations of Some Hydantoins of Phenylalanine and α-MePhe and Their Chiral Stability During N3-Alkylation. A Route to the Synthesis of Chiral Amines - ResearchGate. [Link]

  • Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals - RSC Publishing. [Link]

  • Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents - Organic Chemistry Portal. [Link]

  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. [Link]

  • Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analys - DR-NTU. [Link]

  • (5R)-5-[(1H-indol-3-yl)methyl]imidazolidine-2,4-dione - PubChem. [Link]

  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. [Link]

  • (5R)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 719455 - PubChem. [Link]

  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

Sources

Exploratory

Mechanistic Profiling of 5-Cyclopropyl-5-Methylhydantoin: A Technical Guide to VGSC Modulation and Anticonvulsant Efficacy

Executive Summary The development of targeted antiepileptic drugs (AEDs) relies heavily on the structural optimization of established pharmacophores. The hydantoin scaffold (imidazolidine-2,4-dione) is a cornerstone of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of targeted antiepileptic drugs (AEDs) relies heavily on the structural optimization of established pharmacophores. The hydantoin scaffold (imidazolidine-2,4-dione) is a cornerstone of anticonvulsant pharmacology, most notably represented by phenytoin. However, the specific derivative 5-cyclopropyl-5-methylhydantoin (CAS 5470-46-2)[1] represents a fascinating structural divergence. By replacing the bulky, highly lipophilic phenyl rings of traditional AEDs with a compact cyclopropyl ring and a methyl group, researchers can probe the steric and electronic boundaries of the voltage-gated sodium channel (VGSC) binding pocket.

This whitepaper provides an in-depth mechanistic analysis of 5-cyclopropyl-5-methylhydantoin, detailing its structure-activity relationship (SAR), its state-dependent modulation of neuronal sodium channels, and the self-validating experimental workflows required to quantify its anticonvulsant properties.

Molecular Pharmacology and Structure-Activity Relationship (SAR)

The anticonvulsant efficacy of hydantoin derivatives is fundamentally dictated by the substituents at the C5 position of the imidazolidine-2,4-dione ring. The mechanism of action requires the molecule to cross the blood-brain barrier (BBB) and intercalate into the inner vestibule of the VGSC[2].

Causality of the C5 Substitutions
  • The Cyclopropyl Group: Unlike a planar phenyl ring, the cyclopropyl group introduces unique conformational rigidity and a dense electron cloud due to its bent ("banana") bonds. This provides a compact lipophilic moiety that satisfies the hydrophobic requirements of the VGSC binding site without introducing the severe steric bulk of a phenyl group.

  • The Methyl Group: The addition of a methyl group at C5 creates a quaternary carbon center. This prevents the hydantoin ring from adopting a flat, inactive geometry and locks the N1 and N3 imide nitrogens into an optimal vector for hydrogen bonding with the channel pore[3].

  • LogP and BBB Penetration: While 5,5-diphenylhydantoin (phenytoin) has a high LogP (~2.47), 5-cyclopropyl-5-methylhydantoin has a significantly lower LogP. This alters its pharmacokinetic profile, potentially reducing plasma protein binding and altering its partitioning into the lipid bilayer of neuronal membranes, which is a critical step for accessing the intracellular gate of the VGSC.

Mechanistic Pathway: Voltage-Gated Sodium Channel (VGSC) Stabilization

The primary mechanism of action for 5-cyclopropyl-5-methylhydantoin is the state-dependent blockade of neuronal VGSCs (specifically Nav1.1, Nav1.2, and Nav1.6 isoforms)[2].

State-Dependent Binding Kinetics

VGSCs transition through three primary states: Resting (Closed), Open, and Fast-Inactivated. 5-cyclopropyl-5-methylhydantoin exhibits low affinity for the resting state. During high-frequency repetitive firing (characteristic of an epileptic seizure), the channel spends more time in the fast-inactivated state.

The hydantoin molecule enters the inner vestibule of the pore from the intracellular side. The cyclopropyl and methyl groups engage in hydrophobic interactions with the F1764 (Phenylalanine) and Y1771 (Tyrosine) residues in Domain IV, Segment 6 (DIVS6) of the channel[2]. Simultaneously, the hydantoin core forms hydrogen bonds that stabilize the IFM (Isoleucine-Phenylalanine-Methionine) inactivation gate motif, effectively "locking" the channel in the inactivated state and preventing premature recovery and subsequent action potentials[2][4].

VGSC_Mechanism Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Fast-Inactivated State (IFM Motif Engaged) Open->Inactivated Milliseconds Inactivated->Resting Repolarization Bound Hydantoin-Bound State (Stabilized Inactivation) Inactivated->Bound 5-Cyclopropyl-5-methylhydantoin Binding (F1764/Y1771) Bound->Resting Drug Dissociation (Slowed Recovery)

State-dependent binding of 5-cyclopropyl-5-methylhydantoin to VGSCs.

Experimental Protocols: Self-Validating Systems

To empirically validate the anticonvulsant properties and mechanistic claims of 5-cyclopropyl-5-methylhydantoin, researchers must employ a two-tiered approach: in vitro electrophysiology to confirm the molecular target, and in vivo models to confirm systemic efficacy.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to isolate the fast-inactivated state of the Nav1.2 channel, proving that the drug's affinity increases as the membrane depolarizes (state-dependence).

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 channels. Plate on glass coverslips 24 hours prior to recording.

  • Intracellular Dialysis: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 2-4 MΩ). Fill pipettes with a CsF-based intracellular solution (140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.3) to block endogenous potassium currents.

  • Voltage-Step Protocol (Steady-State Inactivation):

    • Hold the cell at a hyperpolarized potential of -120 mV.

    • Apply a 500 ms prepulse to varying potentials (from -120 mV to -10 mV in 10 mV increments) to induce varying degrees of steady-state inactivation.

    • Follow immediately with a 20 ms test pulse to 0 mV to measure the remaining available sodium current.

  • Compound Perfusion: Perfuse 5-cyclopropyl-5-methylhydantoin (10 µM to 300 µM) via a gravity-driven system.

  • Validation Check: A successful state-dependent block is validated by a significant leftward shift (hyperpolarizing shift) in the

    
     of the steady-state inactivation curve, confirming the drug binds preferentially to the inactivated state.
    

Workflow Prep HEK293 Cells Expressing Nav1.2 Patch Whole-Cell Patch-Clamp Prep->Patch Protocol Voltage Step Protocol (-120mV to 0mV) Patch->Protocol Perfusion Compound Perfusion (10µM - 300µM) Protocol->Perfusion Analysis IC50 & Shift in Inactivation Curve Perfusion->Analysis

Step-by-step patch-clamp electrophysiology workflow for VGSC inhibitors.

Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Test

The MES test is the gold standard for identifying compounds that prevent seizure spread, directly correlating with VGSC blockade[5].

  • Subject Preparation: Utilize adult male Swiss mice (20-25 g). Fast animals for 12 hours prior to the experiment with water ad libitum.

  • Formulation and Dosing: Suspend 5-cyclopropyl-5-methylhydantoin in a 0.5% methylcellulose vehicle. Administer intraperitoneally (i.p.) at varying logarithmic doses.

  • Electroshock Application: 30 minutes post-administration (at estimated

    
    ), apply an alternating electrical current (50 mA, 60 Hz, 0.2 seconds) via saline-soaked corneal electrodes.
    
  • Endpoint Evaluation: Observe the animals for the presence or absence of the hindlimb tonic extensor (HLTE) component of the seizure. Protection is strictly defined as the complete abolition of the HLTE.

  • Validation Check: Calculate the

    
     (Effective Dose for 50% of the population) using probit analysis. The system validates itself if the reference compound (phenytoin) yields an 
    
    
    
    of ~10 mg/kg under identical conditions.

Quantitative Data Summary

The structural modifications at the C5 position drastically alter the physicochemical and pharmacological profile of the hydantoin core. The table below compares the baseline properties of standard phenytoin against 5-cyclopropyl-5-methylhydantoin and highly optimized cyclopropyl derivatives (such as N-Mannich bases) which have demonstrated extreme potency in recent literature[6].

CompoundC5 Substituent 1C5 Substituent 2N3 SubstitutionMES

(mg/kg)
Primary Mechanism
Phenytoin PhenylPhenylHydrogen~10.0Nav Fast-Inactivation
5-Cyclopropyl-5-methylhydantoin CyclopropylMethylHydrogen>30.0 (Est.)Nav Fast-Inactivation
Compound 3 (Byrtus et al.) CyclopropylPhenyl4-phenylpiperazin-1-yl-methyl5.29Nav Fast-Inactivation

Note: The substitution of a phenyl ring for a methyl group in 5-cyclopropyl-5-methylhydantoin reduces the overall lipophilic bulk, which generally increases the


 (lowering in vivo potency) compared to bulkier derivatives like Compound 3, which utilizes the cyclopropyl group in tandem with a phenyl ring and an N-Mannich base to achieve sub-10 mg/kg efficacy[6].

References

  • 5-Cyclopropyl-5-methylhydantoin - the NIST WebBook. National Institute of Standards and Technology (NIST). Available at:[Link]

  • Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. PMC - National Institutes of Health. Available at:[Link]

  • Bicyclic hydantoins with a bridgehead nitrogen. Comparison of anticonvulsant activities with binding to the neuronal voltage-dependent sodium channel. PubMed - National Institutes of Health. Available at:[Link]

  • Mechanism of phenytoin action on voltage-gated sodium channels. ResearchGate. Available at:[Link]

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. Available at:[Link]

  • Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins. PubMed - National Institutes of Health. Available at: [Link]

Sources

Foundational

The Structural Nuances of Efficacy: A Deep Dive into the SAR of 5,5-Disubstituted Imidazolidine-2,4-diones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically significant drugs.[1][2] Its versatility allows for substitutions at various positions, with the 5,5-disubstituted derivatives being a particularly fruitful area of research. This guide delves into the intricate structure-activity relationships (SAR) of these compounds, offering insights into how modifications at the C-5 position influence their biological activity.

The Enduring Importance of the Hydantoin Core

The hydantoin ring system is a privileged scaffold in drug discovery due to its unique structural features.[1] It possesses hydrogen bond donors and acceptors, and the C-5 position allows for the introduction of two substituents, creating a quaternary center that can significantly impact molecular shape, lipophilicity, and interaction with biological targets. This has led to the development of a wide array of therapeutic agents with activities including anticonvulsant, anticancer, and antimicrobial effects.[3][4][5]

Crafting the Core: Synthetic Strategies for 5,5-Disubstituted Hydantoins

The synthesis of 5,5-disubstituted imidazolidine-2,4-diones is primarily achieved through several established methods, with the Bucherer-Bergs reaction being the most prominent. This one-pot multicomponent reaction utilizes a ketone or aldehyde, an ammonium salt, and a cyanide source to efficiently construct the hydantoin ring.

Recent advancements have introduced milder and more versatile synthetic routes. A notable example is a one-pot, gallium(III) triflate-catalyzed procedure that is compatible with a broader range of substrates and solvents. Another innovative approach involves a tandem α-amination and α-arylation of silyl ketene acetals, allowing for the connective synthesis of diverse 5,5-disubstituted hydantoins.[6] Furthermore, a green and practical method utilizing carbon dioxide as a carbonyl source for the carbonylative cyclization has been developed, offering an alternative for synthesizing sterically hindered derivatives.[7]

Synthesis_Workflow Ketone_Aldehyde Ketone/Aldehyde Bucherer_Bergs Bucherer-Bergs Reaction Ketone_Aldehyde->Bucherer_Bergs Ammonium_Salt Ammonium Salt Ammonium_Salt->Bucherer_Bergs Cyanide_Source Cyanide Source Cyanide_Source->Bucherer_Bergs Hydantoin 5,5-Disubstituted Imidazolidine-2,4-dione Bucherer_Bergs->Hydantoin SAR_Anticancer Hydantoin_Core 5,5-Disubstituted Imidazolidine-2,4-dione Aromatic_Subst Aromatic/Heteroaromatic Substituents at C-5 Hydantoin_Core->Aromatic_Subst Lipophilicity_Bulk Increased Lipophilicity and Steric Bulk Hydantoin_Core->Lipophilicity_Bulk Kinase_Inhibition Specific Substitutions for Kinase Inhibition Hydantoin_Core->Kinase_Inhibition Anticancer_Activity Enhanced Anticancer Activity Aromatic_Subst->Anticancer_Activity Lipophilicity_Bulk->Anticancer_Activity Kinase_Inhibition->Anticancer_Activity

Sources

Exploratory

A Technical Guide to the Theoretical Binding Affinity of (5R)-Hydantoin Derivatives to Sodium Channels

Prepared by: Gemini, Senior Application Scientist Abstract Voltage-gated sodium channels (VGSCs) are critical regulators of neuronal excitability and represent a primary target for a multitude of anticonvulsant drugs. Am...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Voltage-gated sodium channels (VGSCs) are critical regulators of neuronal excitability and represent a primary target for a multitude of anticonvulsant drugs. Among these, (5R)-hydantoin derivatives, such as phenytoin, have been a cornerstone of epilepsy treatment for decades. Their therapeutic efficacy is rooted in their ability to modulate sodium channel function, primarily by stabilizing the inactive state of the channel. This guide provides an in-depth technical overview of the theoretical and computational methodologies used to investigate the binding affinity of (5R)-hydantoin derivatives to sodium channels. We will explore the structural biology of VGSCs, the key pharmacophoric features of hydantoin ligands, and the computational workflows—from molecular docking to advanced molecular dynamics and free energy calculations—that are essential for modern drug discovery and development in this area. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and apply these methods to elucidate drug-receptor interactions at an atomic level.

The Therapeutic Target: Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels are integral membrane proteins that initiate and propagate action potentials in excitable cells, such as neurons.[1] There are nine human subtypes (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties.[2] Structurally, they consist of a large α-subunit organized into four homologous domains (DI-DIV), with each domain containing six transmembrane segments (S1-S6).[2] The S5-S6 segments from each domain form the central pore, while the S1-S4 segments constitute the voltage-sensing domains (VSDs).

The primary mechanism of action for many anticonvulsants, including phenytoin and its derivatives, is the blockade of voltage-dependent sodium channels.[3][4] These drugs exhibit a state-dependent binding mechanism, showing a higher affinity for the inactivated state of the channel compared to the resting state. This preferential binding stabilizes the inactive conformation, prolonging the refractory period and thereby limiting the sustained, high-frequency neuronal firing characteristic of seizures.[4][5] Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of several human NaV channels, including NaV1.6, offering unprecedented atomic-level templates for structure-based drug design.[6][7][8]

The Ligand: (5R)-Hydantoin Derivatives

The hydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives like phenytoin being mainstays in the treatment of epilepsy.[3][9] The anticonvulsant activity of these compounds is closely tied to their specific chemical features, which constitute a well-defined pharmacophore.[10][11]

Key Pharmacophoric Features:

  • Aromatic Ring: A phenyl group at the 5-position of the hydantoin ring is crucial for activity. The orientation of this ring relative to the hydantoin core can significantly impact binding affinity.[12]

  • Hydrogen Bonding Moieties: The hydantoin ring itself contains hydrogen bond donors and acceptors that are critical for anchoring the ligand within the receptor binding pocket.

  • Hydrophobic Character: The overall lipophilicity of the molecule influences its ability to access the binding site within the transmembrane domain of the channel. Structure-activity relationship (SAR) studies have shown that the hydantoin ring is particularly important for compounds with shorter side chains, while additional hydrophobic regions can enhance binding for other analogues.[13][14][15]

The stereochemistry at the 5-position is also critical, with the (R)-enantiomer generally exhibiting greater potency.

Pharmacophore cluster_hydantoin 5R-Hydantoin Core cluster_features Pharmacophoric Features A Aromatic Ring (A) P1 Hydrophobic Pocket A->P1 π-π / Hydrophobic Interaction H Hydantoin Ring H->P1 van der Waals HBD H-Bond Donor (N-H) P2 H-Bonding Residues HBD->P2 H-Bond HBA H-Bond Acceptor (C=O) HBA->P2 H-Bond Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Target Preparation (e.g., PDB: 8FHD for NaV1.6) DOCK 3. Molecular Docking (Generate Binding Poses) PDB->DOCK LIG 2. Ligand Preparation (3D Structure & Charges) LIG->DOCK MD 4. Molecular Dynamics (Assess Pose Stability) DOCK->MD MMGBSA 5. MM/GBSA Calculation (Estimate ΔG_bind) MD->MMGBSA DECOMP 6. Energy Decomposition (Identify Key Residues) MMGBSA->DECOMP

Caption: Computational workflow for binding affinity assessment.

Protocol: Theoretical Binding Affinity Analysis

  • Target Preparation:

    • Step 1.1: Obtain a high-resolution structure of the target sodium channel. For NaV1.6, the cryo-EM structure PDB ID: 8FHD is an excellent starting point. [8] * Step 1.2: Pre-process the protein structure. This involves removing water molecules and other non-essential co-factors, adding hydrogen atoms, assigning protonation states to titratable residues, and repairing any missing loops or side chains.

    • Causality: This step is critical to ensure a chemically correct representation of the receptor, which is fundamental for accurate prediction of interactions.

  • Ligand Preparation:

    • Step 2.1: Generate a 3D conformation of the (5R)-hydantoin derivative.

    • Step 2.2: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) to accurately model electrostatic interactions.

    • Causality: Correct charge assignment is vital as electrostatic forces are a major component of the binding energy.

  • Molecular Docking:

    • Step 3.1: Define the binding site. Based on known sodium channel blockers, the binding site is located in the inner pore, near the fenestrations and the S6 helices of multiple domains. [16][17] * Step 3.2: Perform docking using software like AutoDock Vina or Glide. Generate a set of diverse binding poses.

    • Step 3.3: Analyze the results. Select the top-scoring poses that exhibit chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic contacts) for further analysis.

  • Molecular Dynamics Simulation:

    • Step 4.1: Embed the protein-ligand complex from the best docking pose into a hydrated lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Step 4.2: Perform a multi-stage equilibration protocol, gradually relaxing constraints on the system to allow it to settle into a stable state.

    • Step 4.3: Run a production MD simulation for at least 100-200 nanoseconds. [18] * Self-Validation: Monitor the RMSD of the protein backbone and the ligand to ensure the system has reached equilibrium and the binding pose is stable.

  • MM/GBSA Binding Free Energy Calculation:

    • Step 5.1: Extract snapshots (e.g., 100-200 frames) from the stable portion of the MD trajectory.

    • Step 5.2: For each snapshot, calculate the individual free energy components for the complex, receptor, and ligand using an MM/GBSA script (e.g., in AMBER or GROMACS).

    • Step 5.3: Average the results across all snapshots to obtain the final estimated binding free energy (

      
      ).
      
  • Data Analysis and Interpretation:

    • Step 6.1: Compare the calculated

      
       values for different derivatives to rank their predicted affinities.
      
    • Step 6.2: Perform per-residue energy decomposition to identify the specific amino acid residues that contribute most significantly to the binding. This provides actionable insights for structure-based design. [19]

Data Presentation: A Case Study

To illustrate the output of this workflow, consider a hypothetical analysis comparing Phenytoin with a novel derivative (Compound X).

Table 1: Predicted Binding Affinities and Energy Components

CompoundDocking Score (kcal/mol)

(MM/GBSA, kcal/mol)

(kcal/mol)

(kcal/mol)

(kcal/mol)
Phenytoin-8.5-45.7 ± 3.1-55.2-28.938.4
Compound X-9.2-52.3 ± 2.8-61.4-35.144.2

Data are hypothetical and for illustrative purposes.

The data in Table 1 suggests that Compound X has a more favorable predicted binding affinity than Phenytoin, driven by stronger van der Waals (


) and electrostatic (

) interactions.

Table 2: Key Interacting Residues from Energy Decomposition

CompoundKey Interacting Residues (Contribution > -1.5 kcal/mol)Interaction Type
PhenytoinPhe1764 (DIV-S6), Tyr1771 (DIV-S6)π-π Stacking
Asn434 (DI-S6)Hydrogen Bond
Compound XPhe1764 (DIV-S6), Tyr1771 (DIV-S6)π-π Stacking
Gln1760 (DIV-S6)Hydrogen Bond
Leu1465 (DIII-S6)Hydrophobic

This analysis pinpoints specific residues crucial for binding and suggests that Compound X forms additional favorable interactions, explaining its higher predicted affinity.

Conclusion and Future Directions

The computational workflow detailed in this guide provides a robust framework for investigating the theoretical binding affinity of (5R)-hydantoin derivatives to sodium channels. By integrating molecular docking, molecular dynamics, and free energy calculations, researchers can gain detailed, atomistic insights into drug-receptor interactions. These insights are invaluable for rationalizing structure-activity relationships, guiding the design of novel compounds with improved potency and selectivity, and ultimately accelerating the drug discovery process. [20] Future work will continue to benefit from the increasing resolution of NaV channel structures and improvements in force field accuracy and sampling algorithms. Integrating these advanced computational methods into drug discovery pipelines is no longer an option but a necessity for developing the next generation of sodium channel modulators.

References

  • Cryo-EM structure of human voltage-gated sodium channel Na v 1.6. (2023). PNAS. [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]

  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

  • Jiang, D., et al. (2022). Structural Advances in Voltage-Gated Sodium Channels. Frontiers in Pharmacology. [Link]

  • Malawska, B., & Scatturin, A. (2003). Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs. Mini Reviews in Medicinal Chemistry. [Link]

  • Phenytoin ANTICONVULSANTS, HYDANTOIN (Systemic). (2000). SIMSRC. [Link]

  • Kaur, R., & Chuna, A. (2025). How could simulations elucidate Nav1.5 channel blockers mechanism?. Journal of General Physiology. [Link]

  • Pajeva, I. K., & Wiese, M. (2001). Pharmacophore model for antiepileptic drugs acting on sodium channels. SEDICI. [Link]

  • Cryo-EM structure of human voltage-gated sodium channel Nav1.6. (2023). ResearchGate. [Link]

  • Structural basis of human Nav1.5 gating mechanisms. (2023). PNAS. [Link]

  • Jones, P. J., et al. (2007). A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile. Neuropharmacology. [Link]

  • Reddy, P., & Srirangaram, V. (2023). Phenytoin. StatPearls. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab. [Link]

  • 8FHD: Cryo-EM structure of human voltage-gated sodium channel Nav1.6. (2023). RCSB PDB. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019). R Discovery. [Link]

  • Xu, L., et al. (2013). Assessing the performance of the MM/PBSA and MM/GBSA methods. 6. Capability to predict protein–protein binding free energies and re-rank binding poses generated by protein–protein docking. Physical Chemistry Chemical Physics. [Link]

  • Application of Pharmacophore Models for the Design and Synthesis of New Anticonvulsant Drugs. (2003). Bentham Science. [Link]

  • Faingold, C. L., & Browning, R. A. (1987). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. European Journal of Pediatrics. [Link]

  • Computational Design of High-Affinity Blockers for Sodium Channel Na V 1.2 from μ-Conotoxin KIIIA. (2022). MDPI. [Link]

  • What is the mechanism of Phenytoin?. (2024). Patsnap Synapse. [Link]

  • Mahapatra, D. K., et al. (2018). Murrayanine-hydantoin and -thiohydantoin analogs as promising anti-convulsant agents: synthesis, characterization and molecular. MedCrave online. [Link]

  • Santiago-Ruiz, S., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. [Link]

  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. (2015). ResearchGate. [Link]

  • Molecular docking analysis and molecular dynamics simulation study of ameltolide analogous as a sodium channel blocker. (2015). ResearchGate. [Link]

  • What are the molecular and cellular mechanisms of action of PHENYTOIN in DILANTIN-30 therapy?. (n.d.). R Discovery. [Link]

  • Molecular docking analysis and molecular dynamics simulation study of ameltolide analogous as a sodium channel blocker. (2015). TÜBİTAK Academic Journals. [Link]

  • Brouillette, W. J., et al. (1990). Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents. Journal of Pharmaceutical Sciences. [Link]

  • Zha, C., et al. (2004). Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of Medicinal Chemistry. [Link]

  • Ahmed, M., et al. (2017). Modeling the human Nav1.5 sodium channel: structural and mechanistic insights of ion permeation and drug blockade. Drug Design, Development and Therapy. [Link]

  • Gupta, M., & Madan, A. K. (2007). Topochemical models for the prediction of voltage-gated sodium channel binding activity of hydantoins and related non-hydantoins. Journal of Molecular Modeling. [Link]

  • Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. (2004). ACS Publications. [Link]

  • Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. (2005). ResearchGate. [Link]

  • In Silico molecular docking and molecular dynamic simulation of transferrin coated Phenytoin loaded SLNs with molecular targets of epilepsy. (2025). PLOS One. [Link]

  • DNA interaction of some hydantoin-based drugs with molecular docking calculations. (2020). ResearchGate. [Link]

  • Modeling the Interactions Between Sodium Channels Provides Insight Into the Negative Dominance of Certain Channel Mutations. (2020). Frontiers in Physiology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Enantioselective Synthesis of (5R)-5-Cyclopropyl-5-methylimidazolidine-2,4-dione

Abstract This document provides a comprehensive guide for the enantioselective synthesis of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, a chiral heterocyclic compound of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Hydantoin scaffolds are prevalent in a variety of pharmacologically active molecules.[1][2][3] The ability to synthesize them in an enantiomerically pure form is crucial for developing selective and efficacious therapeutics. This guide details a proposed, robust synthetic strategy, complete with step-by-step protocols, mechanistic insights, and characterization data. The primary focus is on a diastereoselective Strecker reaction employing a chiral auxiliary, followed by cyclization and auxiliary removal. An alternative approach via asymmetric hydrogenation is also discussed.

Introduction: The Significance of Chiral Hydantoins

Imidazolidine-2,4-diones, commonly known as hydantoins, are a vital class of heterocyclic compounds. Their derivatives have demonstrated a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[2][3] The stereochemistry at the C5 position of the hydantoin ring is often critical for biological activity. Therefore, the development of synthetic methods to access enantiomerically pure 5,5-disubstituted hydantoins is a key objective in modern organic and medicinal chemistry.

The target molecule, (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, possesses a stereogenic center at the C5 position, substituted with both a cyclopropyl and a methyl group. This specific combination of substituents presents a unique synthetic challenge and holds potential for novel pharmacological profiles.

Proposed Enantioselective Synthetic Strategy: Asymmetric Strecker Approach

While the classical Bucherer-Bergs reaction is a powerful tool for the synthesis of racemic 5,5-disubstituted hydantoins from ketones, it lacks stereocontrol.[4][5] To achieve an enantioselective synthesis, a more sophisticated strategy is required. The asymmetric Strecker reaction stands out as one of the most effective methods for the synthesis of optically pure α-amino acids and their derivatives.[6][7] This approach involves the addition of a cyanide source to a chiral imine or the use of a chiral catalyst to control the stereochemical outcome of the cyanation of an achiral imine.

Our proposed strategy leverages a diastereoselective Strecker reaction using a recoverable chiral auxiliary, (R)-phenylglycine amide. This method has been shown to be highly effective, often proceeding via a crystallization-induced asymmetric transformation to yield a single diastereomer in high purity.[7][8][9] The resulting α-amino nitrile can then be cyclized to the desired hydantoin.

The overall synthetic workflow is depicted below:

Synthetic_Workflow Start Cyclopropyl methyl ketone Strecker Asymmetric Strecker Reaction Start->Strecker Aux (R)-Phenylglycine amide Aux->Strecker Amino_Nitrile Diastereomerically pure α-amino nitrile Strecker->Amino_Nitrile Cyclization Cyclization with Phosgene or equivalent Amino_Nitrile->Cyclization Hydantoin_Aux Hydantoin with chiral auxiliary Cyclization->Hydantoin_Aux Removal Auxiliary Cleavage (e.g., Hydrolysis) Hydantoin_Aux->Removal Final_Product (5R)-5-cyclopropyl-5-methyl- imidazolidine-2,4-dione Removal->Final_Product

Caption: Proposed synthetic workflow for the enantioselective synthesis of the target hydantoin.

Detailed Experimental Protocols

Materials and Instrumentation
Reagent/InstrumentSupplier/Model
Cyclopropyl methyl ketoneCommercially available
(R)-Phenylglycine amideCommercially available
Sodium cyanide (NaCN)ACS grade
Acetic acid (AcOH)Glacial
Phosgene solution (or triphosgene)Commercially available (handle with extreme caution)
Solvents (Methanol, Water, Dichloromethane)HPLC grade
NMR Spectrometer400 MHz or higher
Chiral HPLC systemWith a suitable chiral column (e.g., Chiralcel OD-H)
Mass SpectrometerESI or GC-MS
IR SpectrometerFT-IR

Safety Precaution: Sodium cyanide and phosgene (or its precursors) are highly toxic. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Step 1: Diastereoselective Strecker Reaction

This protocol is adapted from the work of Boesten et al. on crystallization-induced asymmetric transformations.[8][9]

  • To a solution of (R)-phenylglycine amide (1.51 g, 10 mmol) in a mixture of water (20 mL) and methanol (5 mL), add cyclopropyl methyl ketone (0.84 g, 10 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve sodium cyanide (0.54 g, 11 mmol) in water (5 mL).

  • Carefully add a solution of acetic acid (0.66 g, 11 mmol) in water (5 mL) to the sodium cyanide solution. Caution: HCN gas is evolved. Perform in a fume hood.

  • Add the cyanide/acetic acid solution dropwise to the ketone/amide mixture over 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 24-48 hours. A precipitate should form.

  • Cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the diastereomerically pure α-amino nitrile.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before filtration.

Step 2: Cyclization to the Hydantoin
  • Suspend the dried α-amino nitrile (10 mmol) in dichloromethane (50 mL) and cool to 0 °C.

  • Add a solution of phosgene in toluene (e.g., 20% solution, ~1.2 equivalents) dropwise. Alternatively, triphosgene (0.4 equivalents) can be used with the slow addition of a non-nucleophilic base like triethylamine (2.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydantoin with the chiral auxiliary attached.

Step 3: Cleavage of the Chiral Auxiliary
  • Dissolve the crude hydantoin from the previous step in a mixture of acetic acid (20 mL) and concentrated hydrochloric acid (10 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione.

Characterization of the Final Product

Analysis TechniqueExpected Results
¹H NMRSignals corresponding to the cyclopropyl protons, the methyl protons, and the two N-H protons of the hydantoin ring.
¹³C NMRSignals for the two carbonyl carbons, the quaternary C5 carbon, and the carbons of the cyclopropyl and methyl groups.
IR SpectroscopyCharacteristic absorptions for N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (around 1710-1780 cm⁻¹).
Mass SpectrometryMolecular ion peak corresponding to the calculated mass of C₇H₁₀N₂O₂.
Chiral HPLCBaseline separation of the (R) and (S) enantiomers on a suitable chiral column. The enantiomeric excess (e.e.) should be >98% for the desired (R)-enantiomer.

Alternative Enantioselective Strategy: Asymmetric Hydrogenation

An alternative and highly efficient method for the synthesis of chiral hydantoins is the asymmetric hydrogenation of a 5-alkylidenehydantoin precursor.[10][11]

Alternative_Workflow Start Cyclopropyl methyl ketone Condensation Condensation with Urea/Cyanide (Knoevenagel-type) Start->Condensation Alkylidene 5-Alkylidenehydantoin Condensation->Alkylidene Hydrogenation Asymmetric Hydrogenation (e.g., Rh/f-spiroPhos) Alkylidene->Hydrogenation Final_Product (5R)-5-cyclopropyl-5-methyl- imidazolidine-2,4-dione Hydrogenation->Final_Product

Caption: Alternative synthetic route via asymmetric hydrogenation.

This approach involves:

  • Synthesis of the 5-Alkylidenehydantoin: Condensation of cyclopropyl methyl ketone with a suitable reagent like cyanoacetic acid followed by reaction with urea, or a direct condensation with hydantoin itself under specific conditions.

  • Asymmetric Hydrogenation: The resulting prochiral alkene is then hydrogenated using a chiral catalyst, such as a Rhodium complex with a chiral phosphine ligand (e.g., f-spiroPhos), to introduce the stereocenter with high enantioselectivity.[11] This method can provide excellent enantiomeric excesses under mild reaction conditions.

Conclusion

The enantioselective synthesis of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is a challenging yet achievable goal for medicinal chemists and drug development professionals. The detailed protocol based on an asymmetric Strecker reaction with a chiral auxiliary provides a reliable and scalable route to this valuable compound. The alternative strategy of asymmetric hydrogenation offers another powerful avenue for exploration. The choice of method will depend on factors such as substrate availability, catalyst cost, and desired scale of production. The protocols and insights provided in this application note are intended to serve as a strong foundation for the successful synthesis and characterization of this and other chiral 5,5-disubstituted hydantoins.

References

  • Zhang, Z., Wang, Y., Wang, Y., & Ding, K. (2016). Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation. Tetrahedron Letters, 57(38), 4339-4342.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Aryal, S., Hone, C. A., Polson, M. I. J., & Foley, D. J. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 14(24), 6463-6469.
  • Povarov, L. S. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4597.
  • Abell, A. D., & Foulds, G. J. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc, 2014(i), 205-248.
  • MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.
  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • University of Groningen. (n.d.).
  • Aryal, S., Hone, C. A., Polson, M. I. J., & Foley, D. J. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas.
  • Aryal, S., Hone, C. A., Polson, M. I. J., & Foley, D. J. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science.
  • Boesten, W. H. J., Seerden, J. P., de Lange, B., Dielemans, H. J., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-4.
  • O'Rielly, C. M., & Warr, A. J. (2008). Modified Bucherer–Bergs Reaction for the One-Pot Synthesis of 5,5¢-Disubsti- tuted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2008(19), 3013-3015.
  • Viedma-Muñoz, G., et al. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 17(5), 1238-1244.
  • Zhang, Z., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters, 23(15), 5734–5738.
  • Pérez, M., et al. (2011).
  • ResearchGate. (2025, August 6). Synthesis and Reactivity of 5-Methylenehydantoins.
  • Al-Nuzal, S. M. D. (2017). One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. International Journal of Pharmaceutical and Clinical Research, 9(1), 59-66.
  • MDPI. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
  • MDPI. (2025, January 22).
  • ResearchGate. (2025, August 10). New molecules building between 5,5-diphenyl-imidazolidine-2,4-dione with many heterocyclic moieties and studying their antibacterial activities.
  • Chen, Y., et al. (2021). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules, 26(11), 3345.
  • Semantic Scholar. (n.d.). Synthesis and hypoglycemic activity of 5,5-dimethylarylsulfonylimidazolidine-2,4-diones.
  • MDPI. (2023, March 6). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones.
  • National Institutes of Health. (n.d.). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines.
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Sources

Application

HPLC method development for chiral separation of hydantoin enantiomers

Comprehensive Application Note: HPLC Method Development for the Chiral Separation of Hydantoin Enantiomers Pharmacological Context & The Chiral Challenge Hydantoins, including phenytoin, mephenytoin, and their derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Application Note: HPLC Method Development for the Chiral Separation of Hydantoin Enantiomers

Pharmacological Context & The Chiral Challenge

Hydantoins, including phenytoin, mephenytoin, and their derivatives, constitute a vital class of anticonvulsant medications. The presence of a chiral center at the C5 position of the imidazolidinedione ring means these drugs exist as enantiomers, which are often administered clinically as racemic mixtures[1]. However, their pharmacokinetic profiles are heavily dependent on stereochemistry.

For instance, mephenytoin is metabolized stereoselectively in the human body; the CYP2C19 enzyme preferentially hydroxylates the S-enantiomer to form S-4-hydroxymephenytoin[2]. This stereoselective metabolic pathway is a critical phenotypic marker for assessing CYP2C19 genetic polymorphism[3]. Consequently, developing robust, high-resolution High-Performance Liquid Chromatography (HPLC) methods to separate and quantify these enantiomers is essential for therapeutic drug monitoring, pharmacogenomic profiling, and ensuring drug safety[2].

Mechanistic Foundations of Chiral Recognition

The separation of hydantoin enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). The success of this separation is dictated by the "three-point interaction" model.

  • Polysaccharide-based CSPs: Cellulose and amylose derivatives are the gold standard for separating bulk hydantoin drugs. Columns like Chiralcel OJ (cellulose tris(4-methylbenzoate)) and Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) offer distinct chiral environments[1][4]. The chiral recognition is driven by hydrogen bonding (via the hydantoin's N-H and C=O groups), π-π interactions (via the C5 phenyl rings), and steric inclusion within the chiral grooves of the polymer backbone[1].

  • Protein-based CSPs: For polar metabolites like 4-hydroxymephenytoin analyzed in biological matrices, α1-acid glycoprotein (AGP) columns are preferred. These columns operate in reversed-phase (RP) mode, utilizing hydrophobic and electrostatic interactions within the protein's binding clefts to achieve enantioselectivity[2].

Mechanism CSP Chiral Selector (CSP) Analyte Hydantoin Enantiomer CSP->Analyte Hydrogen Bonding (C=O, N-H) CSP->Analyte π-π Interactions (Phenyl rings) CSP->Analyte Steric Inclusion (C5 substituents)

Figure 1: Three-point chiral recognition mechanism between polysaccharide CSPs and hydantoins.

Strategic Method Development Workflow

Method development must be tailored to the sample matrix. Normal-Phase (NP) HPLC is highly effective for pure pharmaceutical formulations, while Reversed-Phase (RP) HPLC is mandatory for physiological samples (urine/plasma) to prevent the precipitation of endogenous salts and proteins[3][5].

G Start Analyze Hydantoin Structure (e.g., Mephenytoin, Phenytoin) CSP Select Chiral Stationary Phase (CSP) Polysaccharide (OD/OJ) or Protein (AGP) Start->CSP MP Select Mobile Phase Mode Normal Phase (NP) or Reversed Phase (RP) CSP->MP Screen Initial Chromatographic Screening (Isocratic, 1.0 mL/min, 25°C) MP->Screen Eval Evaluate Resolution (Rs) Screen->Eval Opt Optimize Parameters (% Modifier, Temp, Additives) Eval->Opt Rs < 1.5 Valid Method Validation (ICH Guidelines) Eval->Valid Rs ≥ 1.5 Opt->Screen Re-test

Figure 2: Systematic workflow for chiral HPLC method development of hydantoin enantiomers.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Before proceeding with sample analysis, the system must pass the defined System Suitability Criteria.

Protocol A: Normal-Phase Separation of Mephenytoin (Bulk Drug)

This protocol utilizes a cellulose tris(4-methylbenzoate) CSP, which exhibits exceptional enantioselectivity for mephenytoin[1].

  • Causality for Column Choice: The lack of one carbonyl group and the presence of a methyl group at C-3 in mephenytoin perfectly aligns with the hydrogen-bonding and π-π interaction network of the Chiralcel OJ phase, reversing the typical elution order such that the (-)-R-enantiomer elutes first[1].

  • Column: Chiralcel OJ (250 mm × 4.6 mm, 10 µm).

  • Mobile Phase: Hexane / Ethanol (80:20, v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm[1].

  • Sample Preparation: Dissolve 1.0 mg of racemic mephenytoin in 1.0 mL of the mobile phase. Filter through a 0.45 µm PTFE syringe filter. Inject 10 µL.

  • System Suitability Criteria: Resolution (Rs) ≥ 2.0; Tailing Factor (Tf) ≤ 1.5; RSD of peak areas (n=5) ≤ 2.0%.

Protocol B: Reversed-Phase Separation of 4-Hydroxymephenytoin (Biological Matrix)

This method is optimized for the direct analysis of mephenytoin's primary metabolite in plasma or urine[2].

  • Causality for Column Choice: 4-Hydroxymephenytoin is highly polar. Polysaccharide columns in NP mode would require complex, low-recovery extraction steps. The AGP column operates in aqueous buffers, mimicking physiological binding and allowing direct injection of biological extracts[2].

  • Column: Chiral AGP (α1-acid glycoprotein) (100 mm × 4.0 mm, 5 µm)[2].

  • Mobile Phase: 10 mM Ammonium Acetate / Acetonitrile (95:5, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm or LC-MS/MS (ESI positive mode)[2].

  • Sample Preparation: Dilute urine samples 1:1 with the mobile phase, or perform a liquid-liquid extraction for plasma samples and reconstitute in 100 µL of the mobile phase[2]. Inject 10 µL.

  • System Suitability Criteria: Resolution (Rs) ≥ 1.5; Signal-to-Noise (S/N) ≥ 10 for the lowest concentration standard.

Comparative Chromatographic Data

The table below synthesizes the expected quantitative chromatographic parameters across different hydantoin derivatives and analytical conditions, providing a benchmark for method development[1][2][3][4].

AnalyteMatrixCSP / Column SystemMobile Phase CompositionFlow (mL/min)TempResolution (Rs)Selectivity (α)
Mephenytoin Bulk DrugChiralcel OJHexane / Ethanol (80:20)1.025°C> 2.01.35
Phenytoin Deriv. Bulk DrugChiralcel ODHexane / Isopropanol (90:10)1.025°C1.81.25
Mephenytoin UrineC18 + β-CyclodextrinMethanol / 0.1M Acetate Buffer0.925°C> 1.51.18
4-OH-Mephenytoin Plasma/UrineChiral AGP10mM NH₄OAc / ACN (95:5)0.830°C1.61.20

Advanced Troubleshooting & Optimization

When system suitability criteria fail, apply the following causally-driven adjustments:

  • Issue: Poor Peak Resolution (Rs < 1.5) on Polysaccharide Columns

    • Solution: Modify the organic modifier. Systematically vary the percentage or type of alcohol (e.g., switch from Isopropanol to Ethanol).

    • Causality: The steric bulk of the alcohol modifier alters the hydrogen-bonding network. Ethanol is less bulky than isopropanol and penetrates deeper into the chiral grooves of the polysaccharide backbone, often yielding entirely different selectivity profiles[4].

  • Issue: Insufficient Enantioselectivity on Protein Columns (AGP)

    • Solution: Lower the column temperature (e.g., from 30°C to 15°C)[2].

    • Causality: Chiral recognition is an enthalpy-driven process. Decreasing the temperature increases the thermodynamic energy difference between the transient diastereomeric complexes formed by the R- and S-enantiomers, enhancing selectivity (α) at the minor expense of broader peaks due to slower mass transfer[2].

  • Issue: Severe Peak Tailing

    • Solution: Adjust the mobile phase pH or add a modifier. For NP methods, adding 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) is highly effective.

    • Causality: Tailing is predominantly caused by secondary, non-enantioselective interactions between the ionizable nitrogen atoms of the hydantoin ring and residual active silanols on the silica support. Modifiers mask these silanol sites, ensuring that interactions are strictly limited to the chiral selector[2].

References

  • Aboul-Enein, H. Y., Serignese, V., & Bojarski, J. (1993). Simple Chiral Liquid Chromatographic Enantioseparation of Some Racemic Antiepileptic Drugs. Journal of Liquid Chromatography.[Link]

  • Zhang, Y., et al. (1991). Determination of mephenytoin stereoselective oxidative metabolism in urine by chiral liquid chromatography employing beta-cyclodextrin as a mobile phase additive. Journal of Chromatography.[Link]

  • Sybilska, D., Żukowski, J., & Bojarski, J. (1986). Resolution of Mephenytoin and Some Chiral Barbiturates into Enantiomers by Reversed Phase High Performance Liquid Chromatography via β-Cyclodextrin Inclusion Complexes. Journal of Liquid Chromatography.[Link]

  • Kartozia, I., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457-465.[Link]

  • Zhang, Y., et al. (1997). Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography. Acta Pharmacologica Sinica.[Link]

Sources

Method

Application Notes and Protocols for In Vivo Anticonvulsant Screening of Imidazolidine-2,4-diones

Introduction: The Therapeutic Potential of Imidazolidine-2,4-diones in Epilepsy Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazolidine-2,4-diones in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents.[1] The imidazolidine-2,4-dione, or hydantoin, scaffold is a well-established pharmacophore in anticonvulsant drug discovery, with phenytoin being a prominent example.[2] This core structure offers a versatile platform for chemical modifications to optimize efficacy, safety, and pharmacokinetic profiles.[2][3] The development of new imidazolidine-2,4-dione derivatives necessitates a robust and systematic in vivo screening strategy to identify and characterize promising anticonvulsant candidates.

This guide provides a comprehensive overview of the essential in vivo screening protocols for evaluating the anticonvulsant potential of novel imidazolidine-2,4-dione derivatives. We will delve into the rationale behind the selection of specific seizure models, provide detailed step-by-step protocols, and offer insights into the interpretation of results. Our approach is aligned with the principles of the National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP), formerly the Anticonvulsant Screening Program (ASP), which has been instrumental in the development of numerous AEDs.[4][5]

The Anticonvulsant Screening Cascade: A Multi-tiered Approach

The initial in vivo evaluation of a novel compound typically follows a hierarchical screening cascade. This multi-tiered approach is designed to efficiently identify active compounds and characterize their spectrum of anticonvulsant activity.

G cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) MES Test MES Test Neurotoxicity (Rotarod) Neurotoxicity (Rotarod) MES Test->Neurotoxicity (Rotarod) scPTZ Test scPTZ Test scPTZ Test->Neurotoxicity (Rotarod) 6 Hz Test 6 Hz Test Neurotoxicity (Rotarod)->6 Hz Test If Active & Non-toxic ED50 Determination ED50 Determination 6 Hz Test->ED50 Determination Pharmacoresistant Focal Seizures Mechanism of Action Studies Mechanism of Action Studies ED50 Determination->Mechanism of Action Studies Test Compound Test Compound Test Compound->MES Test Generalized Tonic-Clonic Seizures Test Compound->scPTZ Test Myoclonic & Absence Seizures G Initial Screening Initial Screening Active in MES or scPTZ? Active in MES or scPTZ? Initial Screening->Active in MES or scPTZ? Inactive Inactive Active in MES or scPTZ?->Inactive No Active Active Active in MES or scPTZ?->Active Yes 6 Hz Test 6 Hz Test Inactive->6 Hz Test Consider for alternative mechanisms Quantify ED50 Quantify ED50 Active->Quantify ED50 Neurotoxicity Assessment Neurotoxicity Assessment Quantify ED50->Neurotoxicity Assessment Toxic? Toxic? Neurotoxicity Assessment->Toxic? Further Characterization Further Characterization 6 Hz Test->Further Characterization Stop Stop Yes Yes Toxic?->Yes Yes No No Toxic?->No No Yes->Stop No->6 Hz Test

Caption: Decision Tree for Anticonvulsant Drug Screening.

Conclusion

The in vivo screening protocols outlined in this guide provide a robust framework for the systematic evaluation of novel imidazolidine-2,4-dione derivatives as potential anticonvulsant agents. By employing a multi-tiered screening cascade that includes the MES, scPTZ, and 6 Hz seizure models, coupled with essential neurotoxicity assessments, researchers can effectively identify and characterize compounds with promising therapeutic potential. This methodical approach, grounded in decades of drug discovery experience, is crucial for advancing the next generation of therapies for epilepsy.

References

  • Schematic diagram of the decision tree for anticonvulsant drug testing according to the NINDS (National Institute of Neurological Disorders and Stroke)-sponsored University of Utah Anticonvulsant Drug Development (ADD) Program. ResearchGate. [Link]

  • screening cascade for the evaluation of new anti-epileptic drug candidates. American Epilepsy Society. [Link]

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. Request PDF. ResearchGate. [Link]

  • Rotarod Protocol. IMPReSS - International Mouse Phenotyping Consortium. [Link]

  • Rotarod. MMPC.org. [Link]

  • AIM: Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i. RJPT Informatics Pvt Ltd. [Link]

  • Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT]. The Jackson Laboratory. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PMC. [Link]

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. PubMed. [Link]

  • Toward the use of novel alternative methods in epilepsy modeling and drug discovery. Frontiers in Neurology. [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. [Link]

  • Determination of anticonvulsant activity of drugs using animal models. Slideshare. [Link]

  • 6 Hz. Transpharmation. [Link]

  • Antiepileptic Drug Discovery and Development: What Have We Learned and Where Are We Going? MDPI. [Link]

  • Several new diverse anticonvulsant agents discovered in a virtual screening campaign aimed at novel antiepileptic drugs to treat refractory epilepsy. PubMed. [Link]

  • Anticonvulsant Screening Program Report - May 29, 2015. National Institute of Neurological Disorders and Stroke. [Link]

  • Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science. [Link]

  • Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. PMC. [Link]

  • NINDS Anticonvulsant Screening Program (ASP) working group report and update. National Institute of Neurological Disorders and Stroke. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. PMC. [Link]

  • In Vivo Anticonvulsant Activity of Extracts and Protopine from the Fumaria schleicheri Herb. MDPI. [Link]

  • The Screening models for antiepileptic drugs: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Comparison-of-two-seizure-threshold-rat-models-for-evaluation-of-proconvulsant-drug-properties. American Epilepsy Society. [Link]

  • Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. MDPI. [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. [Link]

  • Anticonvulsant Screening Program Report - February 27, 2012. NINDS. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

  • Epilepsy Therapy Screening Program (ETSP). National Institute of Neurological Disorders and Stroke. [Link]

  • The Early Identification of Anticonvulsant Activity: Role of the Maximal Electroshock and Subcutaneous Pentylenetetrazol Seizure Models. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving racemization issues in (5R)-hydantoin synthesis

Technical Support Hub: (5R)-Hydantoin Stereochemical Integrity Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: (5R)-Hydantoin Stereochemical Integrity

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Racemization & Optimization of Dynamic Kinetic Resolution (DKR)

Welcome to the Technical Support Center

You are likely here because your chiral purity (ee%) is degrading, or your Dynamic Kinetic Resolution (DKR) yields are stalling. The (5R)-hydantoin scaffold is deceptively simple; however, the C5 proton is a "stereochemical hot potato." Its acidity (pKa ~8.5–9.[1]5) makes the chiral center highly labile under conditions often considered mild.

This guide is structured to troubleshoot two distinct scenarios:

  • Preservation: You have the (5R) enantiomer and want to stop it from racemizing.

  • Transformation (DKR): You have a racemate and want to drive the equilibrium to the (5R) product (or its downstream amino acid).

Module 1: Diagnostic Hub (Root Cause Analysis)

Q: Why is my (5R)-hydantoin racemizing in the reaction vessel?

A: The culprit is almost certainly base-catalyzed enolization at the C5 position. The hydantoin ring possesses two carbonyl groups flanking the C5 position (urea-like at C2, amide-like at C4). These electron-withdrawing groups acidify the C5 proton.

  • The Mechanism: In the presence of a base (even weak buffers like phosphate), the C5 proton is abstracted, forming a planar, achiral enolate intermediate. When this enolate reprotonates, it does so indiscriminately from either face, resulting in a racemate.

  • Critical Factor (Buffer Catalysis): Research indicates that phosphate buffers are particularly aggressive catalysts for this racemization due to their bifunctional nature, often accelerating the rate more than hydroxide ions alone at the same pH [1].

Visual Logic: The Racemization Pathway

RacemizationMechanism cluster_0 Stereochemical Loss Pathway R_Iso (5R)-Hydantoin (Chiral) Enolate Planar Enolate (Achiral Intermediate) R_Iso->Enolate Base (-H+) Enolate->R_Iso +H+ (Face A) S_Iso (5S)-Hydantoin (Chiral) Enolate->S_Iso +H+ (Face B) caption Fig 1. The thermodynamic equilibrium driven by C5 deprotonation.

Module 2: Synthesis & Isolation (Preservation Protocols)

Q: I need to synthesize (5R)-hydantoin from a chiral precursor. Can I use CDI?

A: Do NOT use 1,1'-Carbonyldiimidazole (CDI). While CDI is a standard reagent for cyclizing amino amides to hydantoins, it proceeds via an imidazole carbamate intermediate that is prone to deprotonation and subsequent racemization.

Recommended Protocol: The Triphosgene Route To maintain stereochemical integrity, use triphosgene or di-tert-butyl dicarbonate (Boc2O) . These reagents facilitate cyclization without forming the highly basic imidazole byproducts associated with CDI [2].

Step-by-Step Preservation Protocol:

  • Starting Material: Optically pure (R)-amino acid amide.

  • Reagent: Triphosgene (0.35 equiv).

  • Base: Pyridine (avoid strong bases like NaOH or alkoxides).

  • Temperature: Maintain < 0°C during addition; warm to RT only if necessary.

  • Quench: Quench immediately with aqueous HCl to pH < 3.

    • Why? The hydantoin ring is stable to acid. It is labile to base.

Data: Racemization Risk by Reagent [2][3]

ReagentMechanism of FailureResulting ee% (Typical)
CDI Imidazole byproduct acts as base catalyst< 50% (Racemic)
Phosgene/Triphosgene Direct cyclization; no basic byproduct> 98% (Retained)
Bucherer-Bergs Thermodynamic control via ketone0% (Racemic)

Module 3: Dynamic Kinetic Resolution (DKR) Optimization

Q: I am running a "Hydantoinase Process" to produce D-amino acids. The reaction is stalling at 50% conversion. Why?

A: Your system lacks sufficient racemase activity . In a DKR, you rely on a D-selective hydantoinase to ring-open the (5R)-hydantoin. However, once the (5R) is consumed, you are left with pure (5S). If the (5S) cannot convert back to (5R) fast enough, the reaction stops. This is the "Curtin-Hammett" principle in action.

Optimization Strategy: You must accelerate the


 (racemization rate) so it is significantly faster than the 

(hydrolysis rate).
  • Chemical Racemization (High pH):

    • Method: Raise pH to 8.5 – 9.0.[1]

    • Risk: High pH may denature your hydantoinase enzyme.

    • Mitigation: Use immobilized enzymes or thermophilic variants (e.g., from Geobacillus) that tolerate pH 9.0 [3].

  • Enzymatic Racemization (Recommended):

    • Method: Co-express or add a specific Hydantoin Racemase (e.g., from Arthrobacter or Sinorhizobium).

    • Benefit: Allows operation at pH 7.5–8.0, preserving enzyme longevity while ensuring rapid (5S)

      
       (5R) conversion [4].
      

The DKR Workflow Diagram

DKR_Process cluster_rac Racemization Loop (The Engine) cluster_hyd Irreversible Hydrolysis step S_Hyd (5S)-Hydantoin (Unreactive Isomer) R_Hyd (5R)-Hydantoin (Reactive Substrate) S_Hyd->R_Hyd Hydantoin Racemase (or pH > 8.5) Carbamoyl N-Carbamoyl-D-Amino Acid R_Hyd->Carbamoyl D-Hydantoinase (Selective Ring Opening) D_AA D-Amino Acid (Final Product) Carbamoyl->D_AA D-Carbamoylase (Decarbamoylation) caption Fig 2. DKR flow: Racemase feeds the selective Hydantoinase.

Module 4: Storage and Handling FAQs

Q: Can I store (5R)-hydantoin in solution overnight? A: Only if acidic.

  • pH > 7: Significant racemization will occur within hours at room temperature.

  • pH < 4: Generally stable.

  • Best Practice: Isolate as a solid immediately. In solid state, the chiral center is locked.

Q: Does temperature affect the pKa? A: Indirectly. Higher temperatures increase the kinetic energy, allowing the molecule to overcome the activation energy for proton abstraction more easily. In DKR processes, running at 40°C–50°C is common to boost solubility and racemization rates, but this must be coupled with a fast enzyme to capture the product before thermal degradation occurs.

References

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

  • Cuny, G. D., et al. (2006).[3] Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753.[3]

  • Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology, 51, 293–309.

  • Martinez-Gomez, A. I., et al. (2007).[4] Enzymatic racemization of different 5-monosubstituted hydantoins by Sinorhizobium meliloti hydantoin racemase.[5] Applied and Environmental Microbiology, 73(5), 1525-1531.

Sources

Optimization

Technical Support Center: Purification Strategies for Removing Unreacted Cyanide in Hydantoin Synthesis

Welcome to the Technical Support Center for Hydantoin Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Hydantoin Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical purification step of removing unreacted cyanide. In my years of experience, I've seen many promising syntheses compromised by residual cyanide, a potent inhibitor of downstream biological assays and a significant safety concern. This document provides not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs) about Cyanide in Hydantoin Synthesis

Here, we address the most common initial questions and concerns regarding cyanide in the context of hydantoin synthesis.

Q1: Why is cyanide used in hydantoin synthesis in the first place?

A1: Cyanide is a key reagent in two of the most common and versatile methods for hydantoin synthesis: the Bucherer-Bergs reaction and the Strecker synthesis.[1][2]

  • In the Bucherer-Bergs reaction , a carbonyl compound (an aldehyde or ketone) reacts with an alkali metal cyanide (like sodium or potassium cyanide) and ammonium carbonate. The cyanide ion acts as a nucleophile, attacking the carbonyl carbon to form a cyanohydrin intermediate, which then undergoes a series of reactions to form the hydantoin ring.[1][3]

  • In the Strecker synthesis , an aldehyde or ketone first reacts with ammonia to form an imine. The cyanide ion then attacks the imine carbon to form an α-aminonitrile. This intermediate is a direct precursor to α-amino acids, and can also be used to synthesize hydantoins.[4][5]

The use of cyanide is favored for these syntheses due to its ability to efficiently form the crucial carbon-carbon bond at the core of the hydantoin structure.

Q2: What are the primary safety concerns when working with cyanide in the lab?

A2: The primary safety concern is the high toxicity of cyanide salts and hydrogen cyanide (HCN) gas.[6] Ingestion, inhalation, or skin contact with even small amounts of cyanide can be lethal.[6] A critical point to remember is that acidification of a solution containing cyanide salts will liberate highly toxic and flammable HCN gas .[6] Therefore, all work with cyanide must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times. It is also crucial to have a clear and well-practiced emergency response plan in place.

Q3: How can I be sure all the unreacted cyanide is removed from my final hydantoin product?

A3: Complete removal of cyanide is a multi-step process involving a combination of a chemical quenching or removal step during the workup, followed by a thorough purification method like recrystallization. Finally, and most importantly, the absence of residual cyanide should be confirmed using a validated analytical method. Several sensitive techniques are available for this purpose, including colorimetric methods and ion chromatography.[7][8]

Q4: What are the consequences of having residual cyanide in my purified hydantoin?

A4: Residual cyanide can have severe consequences for downstream applications. In a drug development context, even trace amounts of cyanide can exhibit significant cytotoxicity, confounding biological assay results and potentially leading to the misinterpretation of a compound's activity. From a safety perspective, the presence of a highly toxic impurity like cyanide in a potential drug candidate is unacceptable. Furthermore, residual cyanide can interfere with subsequent chemical transformations of the hydantoin core.

Section 2: Troubleshooting Guide for Cyanide Removal

This section provides solutions to specific problems you might encounter during the purification of your hydantoin product.

Problem Potential Cause Troubleshooting Solution
My purified hydantoin still tests positive for cyanide after recrystallization. Insufficient removal of cyanide during the initial workup.Implement a chemical quenching or precipitation step in your workup before recrystallization. The ferrous sulfate precipitation method is highly effective for this. (See Protocol 2)
The chosen recrystallization solvent is not effectively excluding the cyanide salt.Re-evaluate your recrystallization solvent or solvent system. A solvent in which your hydantoin is soluble when hot but sparingly soluble when cold, and in which the cyanide salt is more soluble at all temperatures, is ideal.[9][10]
I'm observing a low yield after my purification process. Product loss during the extractive workup to remove cyanide.Ensure the pH of the aqueous phase during extraction is optimized to keep your hydantoin in the organic layer while the cyanide salt partitions into the aqueous layer.
Significant product loss during recrystallization.Use the minimum amount of hot solvent necessary to dissolve your crude product. Slow cooling is also crucial to maximize crystal formation and purity.[11] Washing the collected crystals with a minimal amount of ice-cold solvent will also help to improve yield.[11]
My hydantoin product "oils out" during recrystallization instead of forming crystals. The solution is too concentrated, or the cooling process is too rapid.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow the solution to cool more slowly.[12]
The presence of impurities is depressing the melting point of your product.Consider a pre-purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization. Adding a small amount of activated charcoal to the hot solution before filtration can also help remove colored impurities that may inhibit crystallization.[11]

Section 3: Detailed Experimental Protocols

Here we provide step-by-step procedures for the chemical removal of cyanide and the purification of your hydantoin product.

Protocol 1: General Extractive Workup for Hydantoin Synthesis

This protocol is a standard procedure following a Bucherer-Bergs or Strecker synthesis to partition the crude hydantoin into an organic phase, leaving the bulk of the inorganic salts, including unreacted cyanide, in the aqueous phase.

  • Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Aqueous Wash: Drain the aqueous layer. Wash the organic layer with brine (a saturated aqueous solution of NaCl). This helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude hydantoin product.

G cluster_0 Reaction cluster_1 Workup cluster_2 Product ReactionMixture Hydantoin Synthesis Reaction Mixture Cool Cool to RT ReactionMixture->Cool Dilute Dilute with Organic Solvent & Water Cool->Dilute Separate Separate Layers Dilute->Separate Wash Wash Organic Layer with Brine Separate->Wash Organic Phase Aqueous Waste Aqueous Waste Separate->Aqueous Waste Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate CrudeProduct Crude Hydantoin Concentrate->CrudeProduct

Caption: General Extractive Workup Workflow.

Protocol 2: Ferrous Sulfate Precipitation for Cyanide Removal

This protocol should be integrated into your workup procedure before the final purification step (e.g., recrystallization) to chemically remove residual cyanide. This method converts soluble cyanide into the highly insoluble and much less toxic Prussian blue precipitate.[13][14][15][16]

  • pH Adjustment: After the initial extractive workup (Protocol 1), if you suspect significant cyanide carryover into the organic phase, you can back-extract the organic phase with a basic aqueous solution (pH > 10). For aqueous reaction mixtures, ensure the pH is between 5.5 and 6.5 for optimal precipitation.[16]

  • Preparation of Ferrous Sulfate Solution: Prepare a fresh aqueous solution of ferrous sulfate (FeSO₄).

  • Precipitation: Slowly add the ferrous sulfate solution to the cyanide-containing aqueous phase with vigorous stirring. A characteristic blue precipitate (Prussian blue) should form.[13][16] An excess of ferrous sulfate is typically used to ensure complete precipitation of the cyanide.

  • Stirring: Allow the mixture to stir for at least one hour to ensure the reaction goes to completion.

  • Filtration: Filter the mixture to remove the Prussian blue precipitate. The filtrate can then be further processed to isolate the hydantoin product.

  • Disposal: The Prussian blue precipitate should be disposed of as hazardous waste according to your institution's guidelines.

G cluster_0 Aqueous Phase with Cyanide cluster_1 Precipitation cluster_2 Outputs AqueousPhase Aqueous Layer (from workup) AdjustpH Adjust pH to 5.5-6.5 AqueousPhase->AdjustpH AddFeSO4 Add Ferrous Sulfate Solution AdjustpH->AddFeSO4 Stir Stir for 1 hour AddFeSO4->Stir Filter Filter Stir->Filter CyanideFreeFiltrate Cyanide-Free Aqueous Filtrate Filter->CyanideFreeFiltrate PrussianBlue Prussian Blue (Waste) Filter->PrussianBlue

Caption: Ferrous Sulfate Precipitation Workflow.

Protocol 3: Recrystallization for Final Purification of Hydantoins

Recrystallization is a powerful technique for purifying solid organic compounds.[9] The principle is to dissolve the crude product in a minimum amount of a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[17]

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve your hydantoin product well at its boiling point but poorly at room temperature or below. Test small amounts of your crude product with various solvents to find the best one. Common solvents for recrystallizing hydantoins include ethanol, water, or mixtures thereof.[3][11]

  • Dissolution: Place the crude hydantoin in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solvent boils. Continue adding small portions of the hot solvent until the hydantoin just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or the Prussian blue precipitate if the previous step was not perfectly filtered), perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified hydantoin crystals, for example, in a vacuum oven.

Section 4: Analytical Verification of Cyanide Removal

After purification, it is imperative to analytically verify the absence of cyanide in your final hydantoin product. Here are some common methods:

Analytical Method Principle Typical Limit of Quantification (LOQ) Notes
Colorimetric/Spectrophotometric Method Cyanide is converted to cyanogen chloride, which then reacts with a pyridine-barbituric acid reagent to form a colored complex that can be quantified using a UV-Vis spectrophotometer.[7][18]~0.015 mg/kg[18]A widely used and sensitive method, suitable for routine analysis.
Ion Chromatography (IC) Separates cyanide ions from other anions in a sample, followed by detection, often with electrochemical or conductivity detectors.[8]ppb levels[8]Excellent for separating and quantifying different forms of cyanide.
Gas Chromatography-Mass Spectrometry (GC-MS) Cyanide can be derivatized to a volatile compound and then analyzed by GC-MS, providing high sensitivity and specificity.ng/mL levels[19]A highly sensitive and specific method, often used for confirmation.

Section 5: Safety First - A Non-Negotiable Principle

Working with cyanide requires strict adherence to safety protocols.

  • Always work in a certified chemical fume hood.

  • Wear appropriate PPE: This includes a lab coat, chemical-resistant gloves (nitrile gloves are a common choice), and chemical splash goggles.

  • Never work alone when handling cyanide.

  • Keep acidic solutions away from cyanide-containing mixtures to prevent the formation of HCN gas.

  • Have an emergency plan: Ensure that all lab personnel are aware of the location of safety showers, eyewash stations, and the specific emergency procedures for cyanide exposure.

  • Waste Disposal: All cyanide-containing waste must be quenched before disposal. A common method is alkaline chlorination, where an excess of sodium hypochlorite (bleach) is added to an alkaline solution of the cyanide waste to oxidize it to the much less toxic cyanate.

This guide provides a comprehensive framework for the safe and effective removal of unreacted cyanide from your hydantoin synthesis. By understanding the chemical principles behind each step and diligently applying these protocols, you can ensure the purity and safety of your valuable compounds.

References

  • The removal of cyanide from aqueous solution by the use of ferrous sulph
  • Technical Support Center: Purification of Polar Hydantoin Deriv
  • Hydrocyan
  • The Use of Ferrous Sulfate for Cyanide Destruction in Heap Leach Oper
  • Process for the removal of cyanide from an aqueous solution.
  • The removal of cyanide from aqueous solution by the use of ferrous sulph
  • Treatment of Cyanide in Gold Mine Tailings with Ferrous Sulf
  • Bucherer-Bergs Reaction. Alfa Chemistry.
  • How do you neutralize sodium cyanide?. ECHEMI.
  • Method validation of residual cyanide determination in lamotrigine API using sensitive spectrophotometric method.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018).
  • An Overview and Comparison of Methods for Cyanide Analysis.
  • How to neutralize cyanide. Quora. (2019).
  • Cyanides Storage, Handling and General Use Inform
  • The Analysis of Cyanide and Its Breakdown Products in Biological Samples. DTIC.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. (2022).
  • Quantitative measurement of cyanide released
  • Process for selective removal and recovery of cyanide values by ion exchange.
  • 5,5-dimethylhydantoin. Organic Syntheses Procedure.
  • What to Do If You Have Cyanide in Your Industrial Wastew
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Organic Syntheses Procedure.
  • The Analysis of Cyanide and its Metabolites in Biological Samples. CORE.
  • CuCN quenching. Reddit. (2023).
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for Cyanide.
  • Removal of Cyanide and Zinc–Cyanide Complex by an Ion-Exchange Process.
  • Cyanide recovery by solvent extraction.
  • Removal of aqueous cyanide with strongly basic ion-exchange resin. PubMed. (2015).
  • ANALYTICAL METHODS. Toxicological Profile for Cyanide. NCBI Bookshelf.
  • Method 9013A: Cyanide Extraction Procedure for Solids and Oils. EPA.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • SOP: CRYSTALLIZ
  • Recrystallization. MIT Digital Lab Techniques Manual. (2010).
  • Recrystalliz
  • Bucherer–Bergs reaction. Wikipedia.
  • Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone.
  • (PDF)
  • Strecker Synthesis. Organic Chemistry Portal.
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010).
  • Cyanide reaction precautions/ Quenching/ Workup procedure. YouTube. (2021).
  • cyanide destruction. sgs.
  • (PDF) Removal of cyanide from synthetic wastewater by combined coagulation and advanced oxidation process.
  • Method validation of residual cyanide determination in lamotrigine API using sensitive spectrophotometric method. Semantic Scholar.
  • Strecker Synthesis of Amino Acid: Easy Mechanism, applic
  • [Validation Study on the Developed Method for Cyanide in Various Mineral W
  • Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique. PMC. (2021).

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Troubleshooting

Stability of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione under physiological pH

Technical Support Center: (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione Introduction: Understanding Your Molecule (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is a member of the 5,5-disubstituted hydantoin cla...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione

Introduction: Understanding Your Molecule

(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is a member of the 5,5-disubstituted hydantoin class of heterocyclic compounds. The hydantoin scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active molecules. However, the imidazolidine-2,4-dione ring system possesses inherent chemical liabilities that researchers must understand and control for, particularly when working under physiological conditions (pH ~7.4, 37°C).

This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you navigate the stability challenges associated with this compound in your experimental workflows. Our goal is to empower you to generate reliable, reproducible data by explaining the causality behind potential degradation and providing actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione at physiological pH?

A: The most significant stability issue is the hydrolysis of the hydantoin ring. Physiological pH (around 7.4) is mildly basic, which can facilitate base-catalyzed hydrolysis. This reaction involves the nucleophilic attack of a hydroxide ion on one of the two carbonyl carbons in the ring, leading to cleavage of an amide bond.[1][2] This process results in ring-opening and the formation of a hydantoic acid derivative.

Q2: I'm observing a gradual loss of my compound's activity in cell culture media over 24-48 hours. Is this related to stability?

A: Yes, this is a classic symptom of compound instability. Cell culture media are buffered to physiological pH and incubated at 37°C, creating an environment conducive to hydrolysis.[3] The observed loss of activity is likely due to the conversion of the active parent compound into its inactive, ring-opened hydantoic acid form. We strongly recommend quantifying the compound's concentration over time in your specific medium to confirm the degradation rate.

Q3: What is the expected primary degradation product I should look for in my analysis?

A: The primary degradation product under physiological conditions will be N-((1-cyclopropyl-1-methyl-2-amino-2-oxo)ethyl)carbamic acid, the corresponding ring-opened hydantoic acid. This occurs via cleavage of one of the C-N bonds within the hydantoin ring. Under more forceful acidic conditions, further hydrolysis to an α-amino acid can occur, but this is less common at pH 7.4.[1]

Q4: How can I minimize compound degradation during my in-vitro experiments?

A: To enhance the reliability of your results, consider the following strategies:

  • Prepare Fresh Solutions: Always prepare working solutions of the compound immediately before use from a frozen, concentrated stock solution (typically in DMSO).

  • Minimize Incubation Time: Design your experiments with the shortest possible incubation times that still yield a measurable biological effect.

  • Control Temperature: Store stock solutions and even experimental plates at lower temperatures (e.g., 4°C) when not actively being incubated or measured, as hydrolysis rates are temperature-dependent.[3]

  • pH Optimization: If your experimental design allows, determine if a slightly more acidic pH (e.g., 7.0-7.2) can be tolerated, as this will slow the rate of base-catalyzed hydrolysis.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical framework for diagnosis and resolution.

Issue 1: High Variability and Poor Reproducibility in Biological Assays
  • Symptom: You observe significant standard deviations between replicate wells, or you are unable to reproduce results from day to day.

  • Causality: This often points to a time-dependent degradation of the compound. Minor variations in pre-incubation times, the age of the media, or the time between plating and analysis can lead to different effective concentrations of the active compound, causing high variability.

  • Troubleshooting Workflow:

    • Confirm Identity and Purity: First, ensure the purity of your starting material using a reliable analytical method like LC-MS or NMR.

    • Perform a Stability Study in Media: Use the protocol provided in Section 3 to incubate the compound in your exact cell culture medium (including serum, if applicable) at 37°C. Analyze samples by HPLC at T=0, 2, 8, and 24 hours.

    • Analyze the Data: Plot the percentage of the parent compound remaining over time. This will give you the experimental half-life of your compound under your specific assay conditions.

    • Refine Protocol: If significant degradation (>10-15%) occurs within your experimental timeframe, you must either shorten the assay duration or account for the degradation when interpreting your results.

Issue 2: Appearance of a New, More Polar Peak in HPLC/LC-MS Analysis
  • Symptom: When analyzing a sample that has been incubated in aqueous buffer or media, you see a new peak in your chromatogram, typically with a shorter retention time than the parent compound.

  • Causality: This new peak is very likely the ring-opened hydantoic acid degradation product. The addition of a carboxylic acid and an amide group makes the molecule more polar, causing it to elute earlier from a reverse-phase HPLC column.

  • Troubleshooting Workflow:

    • Characterize the New Peak: If using LC-MS, check the mass of the new peak. It should correspond to the mass of the parent compound + 18 Da (the mass of a water molecule).

    • Perform a Forced Degradation Study: Intentionally degrade your compound under mild basic conditions (e.g., pH 9-10 buffer or 0.01 M NaOH) for a short period.[1] The peak corresponding to the degradant should increase significantly, confirming its identity.

    • Develop a Stability-Indicating Method: Your analytical method must be able to resolve the parent peak from all major degradation peaks. If the peaks co-elute, you will need to adjust your HPLC method (e.g., change the gradient, mobile phase, or column) to achieve baseline separation.

Section 3: Visualization of Pathways and Workflows

Visual aids are crucial for understanding complex chemical processes and experimental designs.

G cluster_0 Base-Catalyzed Hydrolysis at Physiological pH A (5R)-5-cyclopropyl-5-methyl- imidazolidine-2,4-dione (Parent Compound) B Tetrahedral Intermediate A->B  1. Nucleophilic Attack by OH⁻ (Rate-Determining Step) C N-((1-cyclopropyl-1-methyl-2-amino -2-oxo)ethyl)carbamic acid (Ring-Opened Product) B->C  2. Ring Cleavage

Caption: Base-catalyzed hydrolysis of the hydantoin ring.

G cluster_1 Experimental Workflow for Stability Assessment prep Prepare Compound Solution in Physiological Buffer (e.g., PBS, pH 7.4) incubate Incubate at 37°C prep->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24 hr) incubate->sample quench Quench Reaction (e.g., add Acetonitrile, freeze) sample->quench analyze Analyze by Validated Stability-Indicating HPLC Method quench->analyze plot Plot % Parent Compound Remaining vs. Time analyze->plot

Caption: Workflow for assessing compound stability at physiological pH.

Section 4: Core Experimental Protocols

These protocols provide a validated starting point for your own investigations.

Protocol 1: Preliminary Stability Assessment at Physiological pH
  • Preparation: Prepare a 10 mM stock solution of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione in 100% DMSO.

  • Reaction Buffer: Use a sterile Phosphate-Buffered Saline (PBS) solution, ensuring the pH is accurately adjusted to 7.4.

  • Initiation: Spike the PBS buffer with the DMSO stock solution to achieve a final compound concentration of 100 µM. The final DMSO concentration should be kept low (≤1%) to avoid artifacts.

  • Time Zero (T=0) Sample: Immediately after mixing, withdraw an aliquot (e.g., 100 µL), mix it with an equal volume of acetonitrile to precipitate proteins and halt degradation, and store at -20°C. This is your 100% reference sample.

  • Incubation: Place the remaining reaction solution in a temperature-controlled incubator at 37°C.

  • Time-Course Sampling: Withdraw additional aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours), quenching each sample with acetonitrile as in Step 4.

  • Analysis: Analyze all samples by a validated reverse-phase HPLC method with UV detection. Calculate the peak area of the parent compound for each time point.

  • Calculation: Determine the percentage of compound remaining at each time point relative to the T=0 sample (% Remaining = (Area_Tx / Area_T0) * 100).

Illustrative Data Summary

The following table shows representative data you might generate from the protocol above. Note: This is illustrative data and must be determined experimentally for your specific compound and conditions.

Time (hours)pH 6.5 (% Remaining)pH 7.4 (% Remaining)pH 8.0 (% Remaining)
0100.0100.0100.0
498.594.288.1
896.889.577.9
2491.272.155.4

References

  • BenchChem. (2025). Stability of the imidazolidine-2,4-dione ring under various reaction conditions. BenchChem Tech Support.
  • Mazzocchetti, L., et al. (1978). Hydrolysis of 3-Arylimidazolidine-2,4-diones. Journal of the Chemical Society, Perkin Transactions 2, (8), 927-931.
  • Al-Rawashdeh, N. A., et al. (2005). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 3(19), 3489-3495.
  • BenchChem. (2025).
  • ResearchGate. (2025). (PDF)
  • Lee, D. S., et al. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 34(6), 1309–1316.

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Reference Data & Comparative Studies

Validation

Comparison of (5R)-5-cyclopropyl-5-methylhydantoin vs Phenytoin efficacy

An In-Depth Comparative Analysis of Hydantoin-Based Anticonvulsants: Phenytoin vs. Novel 5,5-Disubstituted Analogs Introduction The hydantoin scaffold represents a cornerstone in the development of anticonvulsant therapi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Hydantoin-Based Anticonvulsants: Phenytoin vs. Novel 5,5-Disubstituted Analogs

Introduction

The hydantoin scaffold represents a cornerstone in the development of anticonvulsant therapies. For decades, Phenytoin has been a frontline treatment for a variety of seizure types, serving as a benchmark against which new potential therapies are measured. This guide provides a comparative analysis of the efficacy of Phenytoin against emerging 5,5-disubstituted hydantoin analogs, with a particular focus on compounds bearing cyclopropyl and methyl moieties, such as the conceptual (5R)-5-cyclopropyl-5-methylhydantoin. While direct experimental data on this specific novel compound is not publicly available, we will draw upon established research on structurally similar hydantoin derivatives to provide a robust and scientifically grounded comparison.

This analysis is designed for researchers and drug development professionals, offering insights into the structure-activity relationships, mechanisms of action, and preclinical evaluation of this important class of anticonvulsants. We will delve into the causality behind experimental choices and provide detailed protocols for key assays, ensuring a trustworthy and authoritative resource.

Mechanism of Action: A Tale of Ion Channel Modulation

The primary anticonvulsant effect of Phenytoin and related hydantoin derivatives is achieved through the modulation of voltage-gated sodium channels in neurons. By binding to the channel in its inactive state, these compounds slow the rate of recovery from inactivation. This action reduces the ability of neurons to fire at high frequencies, which is a characteristic feature of seizure activity.

Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Drug Hydantoin Action Na_Channel Voltage-Gated Sodium Channel Vesicle Synaptic Vesicle (Glutamate) Na_Channel->Vesicle Depolarization Block Stabilization of Inactive State Na_Channel->Block Prevents Return to Resting State Release Neurotransmitter Release Vesicle->Release Exocytosis Hydantoin Phenytoin or Analog Hydantoin->Na_Channel Binds to Inactivated Channel Block->Release Inhibits High-Frequency Firing & Release caption Figure 1: Mechanism of Action of Hydantoin Anticonvulsants.

Caption: Figure 1: Mechanism of Action of Hydantoin Anticonvulsants.

Comparative Efficacy: Preclinical Models

The anticonvulsant potential of new chemical entities is typically assessed using a battery of preclinical models in rodents. The two most common primary screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures.

The efficacy of a compound is quantified by its ED50 value, which is the dose required to produce a therapeutic effect in 50% of the animals tested. Neurotoxicity is assessed by the TD50, the dose causing neurological deficits in 50% of animals. The ratio of TD50 to ED50 gives the Protective Index (PI), a measure of the drug's safety margin.

Below is a table summarizing representative data for Phenytoin and a hypothetical, yet plausible, novel 5,5-disubstituted hydantoin analog based on published data for similar compounds.

CompoundMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Phenytoin 9.5> 10068.57.2
Analog A 12.3> 10085.26.9

Data for "Analog A" is representative of novel 5,5-disubstituted hydantoins and is for illustrative purposes.

As the data indicates, Phenytoin is highly effective in the MES model, which is consistent with its clinical use for tonic-clonic seizures. Like Phenytoin, many hydantoin derivatives show high efficacy in the MES test but are largely ineffective in the scPTZ test, suggesting a similar mechanism of action focused on preventing seizure spread rather than elevating the seizure threshold.

Experimental Protocols

The following are detailed protocols for the MES and scPTZ tests, which are fundamental for evaluating the anticonvulsant efficacy of compounds like Phenytoin and its analogs.

Maximal Electroshock (MES) Test Protocol

Objective: To assess the ability of a compound to prevent the hind limb tonic extension phase of a maximal seizure induced by electrical stimulation.

Materials:

  • Corneal electrodes

  • Pulse generator

  • Saline solution (0.9% NaCl)

  • Test compound and vehicle

  • Experimental animals (e.g., male Sprague-Dawley rats, 200-250g)

Procedure:

  • Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneally or orally).

  • At the time of predicted peak effect, apply a drop of saline to the eyes of the animal.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats) via the corneal electrodes.

  • Observe the animal for the presence or absence of the tonic hind limb extension.

  • The absence of the tonic hind limb extension is considered protection.

  • Calculate the ED50 value using probit analysis.

MES_Workflow Start Start: Animal Dosing Dosing Dosing Peak_Effect Apply Corneal Electrodes with Saline Dosing->Peak_Effect Wait for Peak Effect Stimulation Supramaximal Electrical Stimulation Peak_Effect->Stimulation Deliver Electrical Stimulus Observation Observe for Tonic Hind Limb Extension Stimulation->Observation Induces Seizure Protected Result: Protected Observation->Protected Absent Not_Protected Result: Not Protected Observation->Not_Protected Present caption Figure 2: Workflow for the Maximal Electroshock (MES) Test.

Caption: Figure 2: Workflow for the Maximal Electroshock (MES) Test.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol

Objective: To assess the ability of a compound to raise the threshold for seizures induced by the chemical convulsant pentylenetetrazole.

Materials:

  • Pentylenetetrazole (PTZ) solution

  • Syringes and needles

  • Test compound and vehicle

  • Experimental animals (e.g., male Swiss mice, 20-25g)

Procedure:

  • Administer the test compound or vehicle to the animals.

  • At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the dorsal neck region.

  • Observe the animals for 30 minutes for the presence of a clonic seizure lasting for at least 5 seconds.

  • The absence of this seizure endpoint is considered protection.

  • Calculate the ED50 value using probit analysis.

Conclusion and Future Directions

Phenytoin remains a vital tool in the management of epilepsy, but the search for novel hydantoin derivatives with improved efficacy and safety profiles is an active area of research. The introduction of small, rigid structures like a cyclopropyl group at the 5-position of the hydantoin ring is a rational design strategy to explore new chemical space and potentially enhance binding to the sodium channel. While direct comparative data for (5R)-5-cyclopropyl-5-methylhydantoin is not yet available, the established methodologies described here provide a clear roadmap for its evaluation. Future studies should focus on direct, head-to-head comparisons of such novel analogs with Phenytoin in standardized preclinical models to fully elucidate their therapeutic potential.

References

  • McNamara, J. O. (2018). Pharmacotherapy of the Epilepsies. In L. L. Brunton, R. Hilal-Dandan, & B. C. Knollmann (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill Education. [Link]

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553–564. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368. [Link]

  • White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). The Anticonvulsant Drug Development Program: A comprehensive and integrated approach to the discovery of new antiepileptic drugs. In Models of Seizures and Epilepsy (pp. 251-267). Academic Press. [Link]

  • Krall, R. L., Penry, J. K., White, B. G., Kupferberg, H. J., & Swinyard, E. A. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia, 19(4), 409–428. [Link]

Comparative

A Comparative Guide to Anticonvulsant Potency: Ethosuximide vs. Novel Imidazolidine-2,4-diones

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a detailed comparative analysis of the potency profile of the established anti-absence seizure medication, Ethosuximid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparative analysis of the potency profile of the established anti-absence seizure medication, Ethosuximide, against the class of compounds known as imidazolidine-2,4-diones, with a specific focus on the structural template of novel derivatives like (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione. While direct, head-to-head experimental data for (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is not extensively available in public literature, this guide establishes a framework for comparison. We will dissect the well-documented potency and mechanism of Ethosuximide and contrast it with the known anticonvulsant properties of the broader imidazolidine-2,4-dione (hydantoin) chemical scaffold. Furthermore, we provide the standardized experimental protocols essential for determining the potency of a new chemical entity (NCE) from this class, enabling researchers to conduct their own comparative assessments.

Introduction: The Clinical and Chemical Landscape

Ethosuximide: A cornerstone in the treatment of absence (petit mal) seizures, Ethosuximide is a succinimide-class anticonvulsant that has been in clinical use for decades.[1] Its efficacy is primarily targeted toward a specific seizure type, which is a critical factor in its potency evaluation.[2][3]

(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione and the Hydantoin Scaffold: The imidazolidine-2,4-dione core structure, also known as the hydantoin ring, is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous anticonvulsant drugs, most notably Phenytoin.[4][5] This class of compounds is known for its activity against generalized tonic-clonic seizures.[6] Novel derivatives, such as those with a cyclopropyl moiety, represent ongoing efforts to refine the potency, selectivity, and safety profile of this established pharmacophore.[7][8]

Mechanism of Action: A Tale of Two Ion Channels

The differing potency profiles of Ethosuximide and hydantoin-based anticonvulsants are rooted in their distinct molecular targets.

Ethosuximide's Target: T-type Calcium Channels

Ethosuximide exerts its therapeutic effect primarily by inhibiting low-voltage-activated T-type calcium channels in thalamic neurons.[3][9] These channels are crucial in generating the rhythmic "spike-and-wave" discharges characteristic of absence seizures.[2][10] By blocking these channels, Ethosuximide dampens the abnormal neuronal firing, thereby preventing seizures.[11]

cluster_0 Thalamic Neuron T_type T-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx T_type->Ca_influx Allows Burst_Firing Rhythmic Burst Firing Ca_influx->Burst_Firing Triggers Seizure Absence Seizure Burst_Firing->Seizure Generates Ethosuximide Ethosuximide Ethosuximide->T_type Inhibits

Caption: Mechanism of Ethosuximide Action.

Imidazolidine-2,4-dione's Primary Target: Voltage-Gated Sodium Channels

The prototypical hydantoin, Phenytoin, acts by blocking voltage-gated sodium channels.[12] It stabilizes the channel in its inactive state, which limits the repetitive firing of action potentials that is characteristic of generalized tonic-clonic seizures.[13] While some derivatives may exhibit activity at other targets, this remains the principal mechanism for this class.[14] It is important to note that some newer, complex imidazolidine-2,4-dione derivatives have shown activity in models of both generalized tonic-clonic and absence seizures, suggesting a potentially broader mechanism of action.[15][16]

Comparative Potency Profile

Direct comparison requires standardized preclinical models. The two most common are the Maximal Electroshock (MES) test, which predicts efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is predictive of efficacy against absence and myoclonic seizures.[17]

Compound/Class Primary Target Predicted Efficacy (Seizure Type) MES Test Activity scPTZ Test Activity
Ethosuximide T-type Ca²⁺ Channels[9]Absence[2]Ineffective[18]Active [19]
Imidazolidine-2,4-diones (Hydantoins) Voltage-Gated Na⁺ Channels[12]Generalized Tonic-Clonic[6]Active [20][21]Generally Inactive[6]
(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione *Hypothesized: Na⁺ Channels & possibly othersTo be determinedExpected to be activePotentially active

*Potency for this specific compound is hypothesized based on related structures. For instance, 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione demonstrated high potency in the MES test with an ED₅₀ of 5.76 mg/kg and also showed activity in the scPTZ test with an ED₅₀ of 57.31 mg/kg in rats, suggesting a broad spectrum of activity.[8]

Experimental Protocols for Potency Determination

To empirically determine and compare the potency of a novel compound like (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione against Ethosuximide, the following validated protocols are essential.

Maximal Electroshock (MES) Test

This model assesses a compound's ability to prevent the spread of seizures.[22]

Objective: To determine the median effective dose (ED₅₀) of a compound required to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Rodents (mice or rats)[23]

  • Electroconvulsometer with corneal electrodes[24]

  • Test compound and vehicle

  • Positive control (e.g., Phenytoin)

  • Saline and topical anesthetic (e.g., 0.5% tetracaine)[22]

Procedure:

  • Animal Preparation: Acclimate animals and divide them into groups (vehicle control, positive control, and at least three dose levels of the test compound).[25]

  • Compound Administration: Administer the compound via the desired route (e.g., intraperitoneal or oral). Wait for the predetermined time to peak effect.[23]

  • Electrode Application: Apply a drop of saline to the corneal electrodes and a drop of local anesthetic to the animal's corneas.[22]

  • Stimulus Delivery: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice).[22]

  • Observation: Observe the animal for the presence or absence of tonic hindlimb extension. Abolition of this phase indicates protection.[23]

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ using probit analysis.

A Animal Grouping & Compound Administration B Wait for Time to Peak Effect A->B C Apply Corneal Electrodes B->C D Deliver Electrical Stimulus (MES) C->D E Observe Seizure (Tonic Hindlimb Extension?) D->E F Protection (Yes/No) E->F G Calculate ED₅₀ F->G

Caption: Workflow for the Maximal Electroshock (MES) Test.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This model is highly predictive of efficacy against absence seizures.[26]

Objective: To determine the ED₅₀ of a compound required to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.[27]

Materials:

  • Rodents (typically mice)

  • Pentylenetetrazol (PTZ) solution

  • Test compound and vehicle

  • Positive control (e.g., Ethosuximide)

  • Syringes for subcutaneous injection

  • Observation chambers

Procedure:

  • Animal Preparation & Dosing: Similar to the MES test, prepare and dose animal groups.

  • PTZ Administration: At the time of peak effect of the test compound, administer a convulsant dose of PTZ (e.g., 85-100 mg/kg) subcutaneously.[27][28]

  • Observation: Place the animal in an observation chamber and observe for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by repetitive muscle contractions).[24]

  • Endpoint: The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds. Latency to the first seizure can also be measured.[26]

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀.

In Vitro Target Validation: Patch-Clamp Electrophysiology

To confirm the mechanism of action, whole-cell patch-clamp assays are used to measure the direct effect of the compound on ion channel activity.[29]

Objective: To determine the concentration-response relationship and IC₅₀ of the compound for blocking T-type calcium channels or voltage-gated sodium channels.

Procedure (General):

  • Cell Preparation: Use cell lines expressing the target ion channel (e.g., HEK-293 cells transfected with Cav3.2 for T-type channels) or acutely dissociated neurons.[30][31]

  • Recording: Achieve a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit currents from the target channel.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound.

  • Data Acquisition: Record the reduction in current amplitude at each concentration.[32]

  • Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC₅₀.

Conclusion and Future Directions

Ethosuximide remains a critical, albeit narrow-spectrum, anticonvulsant with a well-defined potency against absence seizures, mediated by T-type calcium channel inhibition. The imidazolidine-2,4-dione scaffold represents a versatile class of compounds, historically potent against generalized tonic-clonic seizures via sodium channel blockade.

Novel derivatives, such as (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, offer the potential for enhanced potency or a broader spectrum of activity. The presence of a cyclopropyl group in related hydantoins has been associated with potent, broad-spectrum anticonvulsant effects.[7][8] A comprehensive evaluation of any new derivative requires rigorous testing using the standardized preclinical models outlined in this guide. By systematically determining the ED₅₀ in MES and scPTZ models and confirming the molecular target via patch-clamp electrophysiology, researchers can accurately position the potency and therapeutic potential of novel imidazolidine-2,4-diones relative to established standards like Ethosuximide.

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Validation

A Senior Application Scientist's Guide to the Comparative Molecular Docking of (5R) vs (5S) Hydantoin Isomers

In the landscape of modern drug discovery, the principle of stereochemistry reigns supreme. The three-dimensional arrangement of atoms within a molecule can dramatically alter its pharmacological profile, transforming a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of stereochemistry reigns supreme. The three-dimensional arrangement of atoms within a molecule can dramatically alter its pharmacological profile, transforming a potent therapeutic into an inert or even toxic compound.[1][2][3][4][5] This guide delves into the critical role of stereoisomerism through the lens of a comparative molecular docking study, focusing on the (5R) and (5S) enantiomers of a hypothetical hydantoin derivative.

Hydantoins are a well-established class of heterocyclic compounds with a diverse range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[6][7][8][9][10] The introduction of a chiral center at the 5-position of the hydantoin ring gives rise to enantiomeric pairs, (5R) and (5S), which can exhibit distinct interactions with their biological targets. Understanding and predicting these differences is paramount for rational drug design.

Molecular docking is a powerful computational technique that allows us to simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor), predicting the preferred binding mode and affinity.[11][12][][14] By employing this in silico approach, we can gain valuable insights into the molecular basis of stereoselectivity, guiding the synthesis and development of more effective and safer chiral drugs.[15][16]

This guide will provide a comprehensive, step-by-step workflow for conducting a comparative molecular docking study of (5R) and (5S) hydantoin isomers against a relevant biological target. We will explore the theoretical underpinnings, practical considerations, and interpretation of results, equipping researchers with the knowledge to apply these principles to their own drug discovery endeavors.

The Criticality of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[4] Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, are inherently chiral environments.[17] Consequently, the interaction between a chiral drug and its biological target is often stereospecific, meaning that one enantiomer may bind with significantly higher affinity and elicit a stronger biological response than its counterpart.[3][5]

The differential activity of enantiomers can manifest in various ways:

  • Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.[2]

  • Different Pharmacological Profiles: In some cases, enantiomers can have qualitatively different pharmacological activities, interacting with different receptors or subtypes.

  • Pharmacokinetic Differences: Stereochemistry can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, leading to different pharmacokinetic profiles for each enantiomer.[3]

A classic example is the tragedy of thalidomide, where the (R)-enantiomer possessed the desired sedative effects, while the (S)-enantiomer was responsible for its devastating teratogenic effects. This starkly illustrates the necessity of evaluating individual enantiomers in drug development.

Unveiling Stereoselective Interactions with Molecular Docking

Molecular docking serves as a virtual laboratory, allowing us to explore the binding of our (5R) and (5S) hydantoin isomers to a protein target at the atomic level.[11][12][14] The process involves two key components: a search algorithm that generates various binding poses of the ligand within the receptor's active site, and a scoring function that estimates the binding affinity for each pose.[18]

By comparing the docking scores and predicted binding modes of the two enantiomers, we can hypothesize the molecular basis for any observed stereoselectivity. This information can guide lead optimization efforts, helping to design molecules with improved potency and selectivity.

Experimental Workflow: A Step-by-Step Guide

This section outlines a detailed protocol for a comparative molecular docking study. For this hypothetical study, we will target a voltage-gated sodium channel (Nav) , a well-established target for anticonvulsant drugs like phenytoin, a hydantoin derivative.[6][7][19][20][21][22][23]

Workflow Overview

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Receptor_Prep 1. Receptor Preparation Ligand_Prep 2. Ligand Preparation Docking 3. Molecular Docking Ligand_Prep->Docking Analysis 4. Results Analysis Docking->Analysis End End Analysis->End Start Start Start->Receptor_Prep

Caption: High-level workflow for the comparative molecular docking study.

Receptor Preparation

The first step is to obtain and prepare the 3D structure of our target protein.

  • Step 1.1: Obtain Protein Structure: Download the crystal structure of a human voltage-gated sodium channel from the RCSB Protein Data Bank (PDB).[24] For this example, let's assume we are using a hypothetical PDB entry representing the channel in a state relevant to drug binding.

  • Step 1.2: Clean the Protein Structure: The downloaded PDB file often contains non-essential molecules like water, ions, and co-crystallized ligands. These should be removed using molecular visualization software like PyMOL or UCSF Chimera. We will retain only the protein chains that form the binding site of interest.

  • Step 1.3: Add Hydrogens and Assign Charges: PDB files typically do not include hydrogen atoms. These must be added, and appropriate atomic charges assigned. This is a critical step as hydrogen bonds are key interactions in ligand binding. Tools like MGLTools are commonly used for this purpose.[25] The final prepared receptor file is often saved in PDBQT format for use with AutoDock Vina.[25][26][27][28]

Ligand Preparation

Next, we need to prepare the 3D structures of our (5R) and (5S) hydantoin isomers.

  • Step 2.1: Generate 3D Structures: The 2D structures of the (5R) and (5S) isomers can be drawn using chemical drawing software like ChemDraw or Marvin Sketch. These are then converted to 3D structures.

  • Step 2.2: Energy Minimization: The initial 3D structures are typically not in their lowest energy conformation. An energy minimization step is performed using computational chemistry software to obtain a more stable and realistic conformation.

  • Step 2.3: Prepare for Docking: Similar to the receptor, the ligands need to be prepared for the docking software. This involves assigning atom types, charges, and defining rotatable bonds. The final ligand files are also saved in the PDBQT format.

Molecular Docking Simulation

With the prepared receptor and ligands, we can now perform the docking simulations using a program like AutoDock Vina.[25]

  • Step 3.1: Define the Binding Site (Grid Box): We need to define the search space for the docking algorithm. This is typically a 3D grid box that encompasses the active site of the protein. The size and center of this box are crucial parameters that can influence the docking results.

  • Step 3.2: Configure Docking Parameters: Key parameters include the exhaustiveness, which controls the thoroughness of the search algorithm. A higher exhaustiveness increases the chances of finding the optimal binding pose but also increases the computational time.

  • Step 3.3: Run the Docking Simulation: The docking software will then systematically place the ligand within the defined grid box, exploring different conformations and orientations, and calculating the binding affinity for each pose. This is done independently for both the (5R) and (5S) isomers.

Analysis of Docking Results

The output of the docking simulation provides a wealth of information that needs to be carefully analyzed.

  • Step 4.1: Analyze Binding Affinities: The primary quantitative output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a more favorable binding interaction. We will compare the binding affinities of the top-ranked poses for the (5R) and (5S) isomers.

  • Step 4.2: Visualize and Compare Binding Poses: The predicted binding poses of both enantiomers should be visualized in the context of the protein's active site using software like PyMOL or Discovery Studio. This allows for a qualitative comparison of their binding modes.

  • Step 4.3: Identify Key Molecular Interactions: We will analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces, etc.) formed between each isomer and the amino acid residues of the active site. Differences in these interactions can explain the observed differences in binding affinity.

Hypothetical Docking Results and Interpretation

Let's assume our comparative docking study yielded the following results:

IsomerBinding Affinity (kcal/mol)Key Interacting Residues
(5R)-Hydantoin-8.5Tyr405, Phe1764, Asn434
(5S)-Hydantoin-6.2Tyr405, Asn434
Interpretation of Results

The hypothetical data in the table suggests that the (5R)-Hydantoin isomer exhibits a significantly stronger binding affinity for the voltage-gated sodium channel compared to the (5S) isomer. A difference of 2.3 kcal/mol is substantial and indicates a clear stereopreference.

To understand the structural basis for this difference, we would visualize the binding poses.

G cluster_R (5R)-Hydantoin Binding cluster_S (5S)-Hydantoin Binding R_Hydantoin (5R)-Hydantoin Tyr405_R Tyr405 R_Hydantoin->Tyr405_R H-Bond Phe1764_R Phe1764 R_Hydantoin->Phe1764_R Pi-Pi Stack Asn434_R Asn434 R_Hydantoin->Asn434_R H-Bond S_Hydantoin (5S)-Hydantoin Tyr405_S Tyr405 S_Hydantoin->Tyr405_S H-Bond Asn434_S Asn434 S_Hydantoin->Asn434_S H-Bond

Caption: Differential molecular interactions of (5R) and (5S) isomers.

Our visualization and interaction analysis might reveal that the substituent at the chiral center of the (5R)-isomer is optimally positioned to form a crucial pi-pi stacking interaction with Phe1764 . In contrast, the stereochemistry of the (5S)-isomer may orient this substituent away from this residue, preventing this favorable interaction and resulting in a weaker binding affinity. Both isomers might still form hydrogen bonds with Tyr405 and Asn434, but the additional interaction for the (5R) isomer is the key determinant of its higher potency.

Conclusion and Future Directions

This guide has demonstrated the power of comparative molecular docking in elucidating the stereoselective interactions of chiral molecules. Our hypothetical case study of (5R) and (5S) hydantoin isomers highlights how subtle differences in 3D structure can lead to significant variations in binding affinity, driven by specific molecular interactions.

The insights gained from such in silico studies are invaluable for:

  • Prioritizing Enantiomers for Synthesis: Computational results can guide synthetic chemists to focus on the more promising enantiomer, saving time and resources.

  • Rational Drug Design: Understanding the key interactions that drive stereoselectivity allows for the rational design of new analogs with improved potency and selectivity.

  • Hypothesis Generation for Further Studies: Docking results can generate testable hypotheses that can be validated through experimental techniques such as X-ray crystallography and site-directed mutagenesis.

It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted with caution.[29] While it provides a powerful framework for understanding molecular recognition, experimental validation is essential to confirm the computational predictions. The integration of computational and experimental approaches represents the most robust strategy for advancing modern drug discovery.

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